Osmundalin

Catalog No.
S12768956
CAS No.
54835-71-1
M.F
C12H18O8
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osmundalin

CAS Number

54835-71-1

Product Name

Osmundalin

IUPAC Name

2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydropyran-6-one

Molecular Formula

C12H18O8

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C12H18O8/c1-5-6(2-3-8(14)18-5)19-12-11(17)10(16)9(15)7(4-13)20-12/h2-3,5-7,9-13,15-17H,4H2,1H3

InChI Key

KZOPXYPPFZYEHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(C=CC(=O)O1)OC2C(C(C(C(O2)CO)O)O)O

Osmundalin is a glycoside.
Osmundalin is a natural product found in Osmunda japonica and Angiopteris with data available.

Core Chemical & Structural Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data for Osmundalin from the primary research paper [1].

Property Description
IUPAC Name Provided in original source (see Fig. 1) [1]
Chemical Formula Information not available in search results
Molecular Weight Information not available in search results
Class Fern glycoside [1]
Aglycone Osmundalactone [1]
Year Isolated 1974 [1]
Analytical Methods NMR (Spectra No. 198) [1]

Experimental Workflow: Isolation & Structure Elucidation

The original study employed a classic approach for natural product isolation and identification. The diagram below outlines this general workflow.

G Start Fern Plant Material A Extraction and Preliminary Isolation Start->A B Hydrolysis A->B C Aglycone (Osmundalactone) B->C D Sugar Moieties B->D E Structural Analysis (NMR Spectroscopy) C->E F Chemical Synthesis E->F G Structure Confirmation F->G

> Classical workflow for isolating this compound and synthesizing its aglycone for structure confirmation [1].

Research Context & Future Directions

While this compound itself is not well-characterized in modern literature, research into fern compounds provides context for its potential significance.

  • Potential Biological Activities: Ferns are rich sources of bioactive compounds like flavonoids, polyphenols, and terpenoids, which are known for their antioxidant, anti-inflammatory, and antimicrobial activities [2]. This compound's properties would need to be evaluated through modern assays.
  • Technical Challenges: Research on fern compounds often faces challenges, including evolving botanical taxonomy, the complexity of isolating pure compounds from extracts, and the need for more thorough biological evaluation [2].

Suggestions for Further Research

Given the limited contemporary data on this compound, here are potential paths for your research:

  • Explore Brofer Fern Compound Databases: Search specialized natural product databases (e.g., PubChem, NPASS) using the compound's CID (5249536 [3]) for potential spectral data or newer references.
  • Investigate Related Bioactive Fern Compounds: Focus on well-studied fern compounds like osladin or extracts from species such as Polypodium vulgare and Osmunda regalis, which have documented antibacterial and cytotoxic activities [2]. This can provide models for potential activity and research methodologies.

References

Natural Origin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The plant genus Angiopteris is the source of compounds closely related to Osmundalin.

  • Source Plant: Angiopteris helferiana, a large fern belonging to the Marattiaceae family, is traditionally used in Southeast Asia, Nepal, and India [1].
  • Identified Compounds: Research on A. helferiana has led to the isolation of lactones including Angiopteroside and (–)-epi-Osmundalactone [1]. Another study details the synthesis of (4R,5S)-osmundalactone and its use in the first total synthesis of tetra-O-acetylthis compound [2]. This confirms that "this compound" is a natural product derivative.

The table below summarizes the compounds found in or synthesized from Angiopteris species:

Compound Name Type / Relationship Source / Context
(-)-epi-Osmundalactone Directly related lactone Isolated from Angiopteris helferiana [1]
Angiopteroside Directly related compound Isolated from Angiopteris helferiana [1]
(4R,5S)-osmundalactone Core lactone structure Synthesized as a model compound [2]
tetra-O-acetylthis compound Target natural product First total synthesis achieved from osmundalactone [2]

Experimental Synthesis Protocol

The synthesis of the core lactone structure and the eventual total synthesis of tetra-O-acetylthis compound involved a key lactonization step [2].

  • Objective: To synthesize α,β-unsaturated-δ-lactone (±)-7 from (±)-(4,5-anti)-5-hydroxy-4-benzyloxy-(2E)-hexenoic acid (±)-6 [2].
  • Procedure:
    • Dissolve the carboxylic acid substrate (±)-6 in an appropriate anhydrous organic solvent (e.g., THF, DCM).
    • Add 2,4,6-trichlorobenzoyl chloride and pyridine to the reaction mixture to activate the carboxylic acid.
    • Stir the reaction mixture at room temperature or under mild heating to facilitate the lactonization.
    • Monitor the reaction progress by TLC or LC-MS.
    • Upon completion, work up the reaction and purify the product (±)-7 using standard techniques like column chromatography.
  • Key Observation: This lactonization reaction was accompanied by trans–cis isomerization of the double bond, which was a crucial finding for constructing the correct stereochemistry of the lactone [2].
  • Outcome: This method provided an efficient route to the lactone core with an 87% yield and was successfully applied to chiral starting materials to produce enantiopure (4S,5R) and (4R,5S) lactones [2].

Biological Activity & Potential

Angiopteris helferiana extracts show promising bioactive potential, though specific data for this compound was not found in the search results.

  • Cytotoxic Activity: An ethanolic extract of A. helferiana demonstrated moderate cytotoxic activity against HepG2 liver cancer cell lines, with an IC₅₀ value of 236.93 μg/mL [1].
  • Bioactive Compounds: LC-MS profiling of the extract identified multiple phytoconstituents, including flavonoids like Quercetin and Schafroside, which showed significant binding energies (-8.8 kcal/mol and -8.1 kcal/mol, respectively) against the human PPAR-δ receptor in molecular docking studies [1]. This suggests a potential mechanism for the observed cytotoxic effects.

Pathway and Workflow Diagrams

The following diagram illustrates the documented relationship between the source plant, its isolated compounds, and the synthetic pathway to this compound.

Start Plant Source Angiopteris helferiana CompoundA Isolated Compounds (-)-epi-Osmundalactone, Angiopteroside Start->CompoundA CompoundB Synthetic Target (4R,5S)-osmundalactone Start->CompoundB Chemical Synthesis Process Synthetic Lactonization Key Step CompoundB->Process Product Final Product tetra-O-acetylthis compound Process->Product 87% yield (with isomerization)

Relationship map of this compound and related compounds, showing connection between natural source and synthetic derivation.

Research Gaps and Future Directions

Based on the gathered information, here are key areas for further investigation:

  • Direct Bioactivity: Profiling the specific cytotoxic and other pharmacological activities of pure this compound and osmundalactone is needed.
  • Biosynthetic Pathway: Elucidating the complete biosynthetic pathway in Angiopteris plants could enable metabolic engineering or synthetic biology production.
  • Structure-Activity Relationships (SAR): Systematic modification of the this compound core structure could optimize potency and drug-like properties [3].
  • Mode of Action: Identifying the precise molecular target and signaling pathways modulated by these compounds is crucial for drug development.

References

Known Information on Osmundalin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available from the search results:

Attribute Information
Identity Fern glycoside [1]
Source Ferns of the Osmunda genus [1]
Status Structure determined in 1974; no recent studies on biological function found [1].

The Research Gap and Potential Context

While direct information on osmundalin is scarce, recent scientific reviews highlight that ferns, in general, are rich sources of bioactive compounds but remain underexplored compared to other plants [2].

  • Common Bioactive Compounds in Ferns: Extracts from various edible ferns are rich in polyphenols (e.g., phenolic acids, flavonoids), terpenoids, and steroids [2]. These compounds are often associated with antioxidant, anti-inflammatory, and antimicrobial activities [2].
  • A Proposed Research Workflow: The lack of a clear biological function for this compound presents a direct research opportunity. The diagram below outlines a potential experimental approach to characterize its activity.

Start Start: Isolate this compound Step1 Chemical Characterization Start->Step1 Step2 In Vitro Bioactivity Screening Step1->Step2 Step3 Identify Molecular Target Step2->Step3 Step4 In Vivo Validation Step3->Step4 Step5 Mechanism of Action (MOA) Study Step4->Step5

How to Proceed with Research

Given the limited existing data, here are concrete steps you can take to investigate this compound's biological function:

  • Consult Primary Literature: Access the original 1974 structure determination paper ("The isolation and structure determination of the fern glycoside this compound and the synthesis of its aglycone osmundalactone") for foundational chemical information [1].
  • Broaden Search Scope: Look for research on the crude extracts of Osmunda species ferns. The biological activities observed in these extracts might be linked to this compound, providing initial clues [2].
  • Investigate Analogues: Explore the biological functions of compounds structurally similar to this compound (e.g., other fern glycosides or lactones). Their known mechanisms can provide testable hypotheses [2].

References

Known Information & Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The term "osmundalin" refers to a fern glycoside. The key details available are from a 1974 synthesis study, which identified its aglycone (the non-sugar part of the molecule) as osmundalactone [1].

The table below summarizes related lactone compounds found in ferns for context and comparison. Please note that the mechanisms of action for these related compounds are also not fully elucidated.

Compound Name Source Fern Genus Reported Biological Activities (from search results)
Osmundalactone (Aglycone of this compound) Osmunda [1] Information limited to chemical synthesis [1].
(–)-epi-Osmundalactone Angiopteris [2] [3] Displays anti-adipogenic (inhibits fat cell formation) and anti-inflammatory activities [2] [3].
Angiopteroside (a glucoside containing the epi-osmundalactone moiety) Angiopteris [2] [3] Shows anti-adipogenic activity [2] [3].

Recommended Research Strategies

Given the scarcity of direct data, uncovering this compound's mechanism would require a foundational research approach. The following diagram outlines a potential investigative workflow, moving from established knowledge to new discoveries.

G Start Known Starting Point: This compound is a fern glycoside Literature Deep Literature Review Start->Literature Compound Obtain Pure Compound Literature->Compound Identify source & synthesis route Screening In-vitro Phenotypic Screening Compound->Screening Test on cell lines & disease models Target Target Identification Screening->Target If bioactivity confirmed (e.g., cytotoxic, anti-inflammatory) Mechanism Mechanism of Action Elucidation Target->Mechanism Validate target & map signaling pathway

The key steps for a research project would be:

  • Conduct a Deep Literature Review: Search comprehensively through scientific databases using keywords like "this compound," "osmundalactone," and "fern glycosides." Reviewing older, non-digitized journals and chemical synthesis papers may provide crucial clues.
  • Source or Synthesize the Compound: Obtain a pure sample of this compound for testing. This may involve extraction from fern material (like Osmunda japonica [2]) or chemical synthesis based on published procedures [1].
  • Perform Phenotypic Screening: Test the pure compound in various biological assays to detect any bioactivity, such as cytotoxicity, anti-inflammatory effects, or antimicrobial activity.
  • Identify the Molecular Target: Once a biological activity is confirmed, use techniques like molecular docking studies, affinity chromatography, or biophysical methods to identify the specific protein or pathway the compound interacts with [4].
  • Elucidate the Detailed Mechanism: Further experiments would be needed to understand the functional consequences of the compound binding to its target and the downstream effects on cellular signaling.

Future Research Directions

If you are planning research in this area, focusing on the following aspects could be valuable:

  • Isolation and Purification: Developing efficient methods to obtain this compound and its aglycone from natural sources.
  • Analytical Profiling: Using modern techniques like LC-MS/MS to study the compound's properties and detect it in complex mixtures [4].
  • Targeted Biological Assays: Based on the activities of related compounds, prioritize testing for anti-inflammatory, anticancer, or metabolic disease applications [2] [5].

References

Osmundalin preliminary investigation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identity and Source

(-)-epi-Osmundalactone is a lactone compound first identified and isolated from the rhizomes of Angiopteris helferiana C. Presl, a large fern found in moist forests of Nepal, China, India, and Southeast Asia [1] [2]. The plant has a history of traditional use for treating conditions like scabies, fatigue, and muscle pain [1] [2].

Isolation and Characterization: The standard isolation protocol involves extracting dried rhizomes with methanol, followed by sequential liquid-liquid partitioning with solvents like hexane, dichloromethane, ethyl acetate (EtOAc), and n-butanol (BuOH) [1] [3]. (-)-epi-Osmundalactone is purified from the active EtOAc fraction using techniques such as reverse-phase column chromatography, normal-phase chromatography, and Sephadex LH-20 column chromatography [1] [3]. Its structure is confirmed through NMR spectroscopy, and quantification via UPLC shows it constitutes about 1.54% of the dried rhizome [1] [3].

Quantitative Bioactivity Data

The table below summarizes the key experimental findings for (-)-epi-Osmundalactone and another compound, Angiopteroside, from the same plant.

Compound Anti-adipogenic Activity (Lipid Production Inhibition) Anti-inflammatory Activity (Nitrite Production Inhibition) Cytotoxic Activity (HepG2 cells)
(-)-epi-Osmundalactone 35% inhibition at 2.5 µg/mL [1] 82% inhibition at 5 µg/mL [1] Not fully isolated for this test; crude extract IC₅₀ = 236.93 µg/mL [2]
Angiopteroside 25% inhibition at 20 µg/mL [1] Information Not Specified Information Not Specified

Note: The cytotoxic activity is based on a crude extract; the specific contribution of (-)-epi-Osmundalactone requires further isolation and testing [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the core methodologies used in the cited studies.

Protocol 1: Anti-adipogenic Activity Assay

This protocol evaluates the compound's ability to inhibit fat accumulation in pre-adipocyte cells [1].

  • Cell Culture: Use 3T3-L1 pre-adipocyte cells. Culture and maintain them in standard growth medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% bovine calf serum).
  • Differentiation Induction: Two days post-confluence (Day 0), initiate differentiation by switching to a differentiation induction cocktail (e.g., DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine, 1 μM dexamethasone, and 1 μg/mL insulin).
  • Compound Treatment: On Day 2, replace the medium with an insulin-containing maintenance medium. Introduce the test compound (e.g., (-)-epi-Osmundalactone at 2.5 μg/mL) to the treatment groups. Include a control group with vehicle only.
  • Lipid Staining and Quantification: On Day 8 or when lipid droplets are visible in most control cells, wash the cells, fix with formalin, and stain intracellular lipids with Oil Red O dye. Elute the stain and measure its absorbance at 510 nm to quantify lipid accumulation relative to the control.
Protocol 2: Anti-inflammatory Activity Assay

This protocol measures the compound's effect on inhibiting nitric oxide (NO) production, a key inflammatory mediator, in macrophage cells [1].

  • Cell Stimulation: Use RAW 264.7 murine macrophage cells. Seed cells and allow them to adhere.
  • Pre-treatment and Induction: Pre-treat cells with the test compound (e.g., (-)-epi-Osmundalactone at 5 μg/mL) for a specified period (e.g., 1-2 hours).
  • Inflammation Induction: Stimulate inflammation by adding lipopolysaccharide (LPS) to the culture medium (e.g., at 1 μg/mL) to induce NO production. Include control groups (unstimulated and LPS-only).
  • Nitrite Quantification: After 18-24 hours, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a 1:1 mixture of sulfanilamide and N-1-naphylethylenediamine dihydrochloride in acidic solution). Incubate for a short period and measure the absorbance at 540 nm. Calculate nitrite concentration (a stable product of NO) by comparing it to a standard curve of sodium nitrite.
Protocol 3: Cytotoxic Activity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation [2].

  • Cell Seeding and Treatment: Seed HepG2 (hepatocellular carcinoma) cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the plant extract or isolated compound.
  • MTT Incubation: After the treatment period (e.g., 24-72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for several hours. Living cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals in an organic solvent (e.g., DMSO).
  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm). The intensity of the color is directly proportional to the number of viable cells. The IC₅₀ value (concentration that inhibits cell growth by 50%) is calculated from dose-response curves.

Experimental Workflow and Signaling

The following diagrams outline the general workflow for investigating bioactive compounds from natural products and a proposed mechanism for (-)-epi-Osmundalactone.

G start Start: Plant Material (Angiopteris helferiana rhizome) A Extraction (Methanol reflux) start->A B Fractionation (Hexane, DCM, EtOAc, n-BuOH) A->B C Bioactivity Screening (Anti-adipogenic, Anti-inflammatory) B->C D Bioassay-Guided Isolation (Column Chromatography) C->D E Structure Elucidation (NMR, UPLC, LC-MS) D->E F In-vitro Validation (Cell-based assays) E->F G In-silico Studies (Molecular Docking) F->G end Identify Lead Compound G->end

Research workflow for identifying bioactive natural products, from plant extraction to lead compound validation.

Research into the anti-inflammatory effects of related natural compounds often implicates the suppression of the MAPK and NF-κB signaling pathways. While the exact mechanism of (-)-epi-Osmundalactone is an active area of research, its potent inhibition of nitrite production suggests it may interact with a similar network.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Cell Surface Receptor (e.g., TLR4) LPS->TLR4 InflammatorySignal Inflammatory Signal Transduction TLR4->InflammatorySignal MAPK MAPK Pathway Activation InflammatorySignal->MAPK NFkB NF-κB Pathway Activation InflammatorySignal->NFkB iNOS iNOS Gene Expression MAPK->iNOS Leads to NFkB->iNOS Leads to NO NO Production iNOS->NO Compound (-)-epi-Osmundalactone Inhibition Inhibition Compound->Inhibition Inhibition->InflammatorySignal Proposed Target

Proposed anti-inflammatory mechanism: (-)-epi-Osmundalactone may inhibit key pathways (MAPK/NF-κB) to reduce NO production [1].

Conclusion and Research Outlook

(-)-epi-Osmundalactone from Angiopteris helferiana is a promising candidate with demonstrated anti-adipogenic and anti-inflammatory activity [1] [3]. Broader LC-MS profiling of the plant also reveals other compounds like Quercetin and Schafroside, which show potential in silico binding affinity for targets like the human PPAR-δ receptor, indicating a multi-component potential for complex conditions like cancer and metabolic syndrome [2].

Key research gaps and next steps include:

  • Mechanism of Action: Precise molecular targets and signaling pathways for (-)-epi-Osmundalactone require elucidation.
  • In Vivo Validation: Efficacy and safety profiles need to be established in animal models.
  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties are unknown.
  • Dose Standardization: Optimal therapeutic doses and potential toxicity require thorough investigation [4] [2].

References

Compound Identification and Structural Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

(-)-epi-Osmundalactone was isolated from the rhizomes of the fern Angiopteris helferiana [1]. The structure was determined using NMR spectroscopic data.

The table below summarizes the key NMR data for (-)-epi-Osmundalactone, which is crucial for its identification and verification [1]:

Position δC δH, mult. (J in Hz)
2 164.0 -
3 121.6 5.98, d (9.6)
4 146.8 7.01, dd (5.7, 9.6)
5 71.5 4.48, qd (2.8, 6.6)
6 39.9 3.93, m
7 19.6 1.29, d (6.6)

Quantitative Bioactivity Data

The bioactivity of (-)-epi-Osmundalactone was evaluated in standardized cell-based assays. The table below summarizes the key quantitative findings from these studies [1]:

Assay Type Cell Line Test Compound Concentration Result / Inhibition Significance
Anti-adipogenic 3T3-L1 (-)-epi-Osmundalactone 2.5 μg/mL 35% lipid production Potent anti-obesity activity
Anti-adipogenic 3T3-L1 Angiopteroside 20 μg/mL 25% lipid production Moderate anti-obesity activity
Anti-inflammatory RAW 264.7 (-)-epi-Osmundalactone 5 μg/mL ~82% nitrite production Potent anti-inflammatory activity

Experimental Protocols and Workflows

The research on (-)-epi-Osmundalactone involved a multi-step process from plant material to bioactivity validation. The diagram below outlines the key stages of this experimental workflow.

G start Start: Dried Rhizomes of Angiopteris helferiana step1 Extraction with MeOH using reflux condenser start->step1 step2 Liquid-Liquid Partitioning (Hexane, DCM, EtOAc, n-BuOH) step1->step2 step3 Isolation from EtOAc Fraction (Column Chromatography) step2->step3 step4 Structure Elucidation (NMR Spectroscopy) step3->step4 step5 Bioactivity Assays (Anti-adipogenic & Anti-inflammatory) step4->step5 end Identification of (-)-epi-Osmundalactone step5->end

Experimental workflow for isolating and validating (-)-epi-Osmundalactone.

Detailed Methodological Steps
  • Plant Extraction and Fractionation [1]:

    • Extraction: Dried rhizomes of A. helferiana were extracted with methanol (MeOH) using a reflux condenser. The extract was filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude MeOH extract.
    • Partitioning: The crude MeOH extract was suspended in water and successively partitioned with solvents of increasing polarity: hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This yielded the respective hexane, DCM, EtOAc, n-BuOH, and water fractions.
  • Isolation and Purification [1]:

    • The ethyl acetate (EtOAc) fraction, identified as bioactive, was subjected to further purification.
    • Techniques included reverse-phase column chromatography, normal-phase chromatography, and size-exclusion chromatography on Sephadex LH-20 to obtain pure (-)-epi-Osmundalactone.
  • Bioactivity Assays [1]:

    • Anti-adipogenic Activity: Evaluated using 3T3-L1 mouse pre-adipocyte cells. The cells were induced to differentiate (adipogenesis), and the effect of the test compounds on lipid production was measured, often by staining and quantifying intracellular lipids.
    • Anti-inflammatory Activity: Evaluated using RAW 264.7 mouse macrophage cells. The cells were stimulated with an inflammatory agent like lipopolysaccharide (LPS), and the inhibition of nitrite production (a marker of inflammation) was measured in the culture supernatant using the Griess assay.

Biological Significance and Mechanism

Obesity is characterized by an increase in the number and size of adipocytes (fat cells) and is closely linked to chronic, low-grade inflammation [1]. This inflammation involves the release of cytokines such as TNF-α and IL-6 from macrophages within adipose tissue, which can lead to insulin resistance [1]. The following diagram illustrates this relationship and the potential role of (-)-epi-Osmundalactone.

G Obesity Obesity Adipogenesis Increased Adipogenesis (Adipocyte growth) Obesity->Adipogenesis Inflammation Adipose Tissue Inflammation (Macrophage activation) Obesity->Inflammation Resistance Insulin Resistance Adipogenesis->Resistance Cytokines Release of Inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines Cytokines->Resistance Compound (-)-epi-Osmundalactone Inhibition1 Inhibits Lipid Production Compound->Inhibition1 Inhibition2 Inhibits Nitrite Production Compound->Inhibition2 Inhibition1->Adipogenesis Targets Inhibition2->Cytokines Targets

The role of (-)-epi-Osmundalactone in targeting obesity-related pathways.

Key Research Context and Best Practices

  • Ferns as a Source of Bioactives: The study of (-)-epi-Osmundalactone highlights the potential of ferns as underexplored sources of nutraceutical and pharmaceutical compounds. Edible ferns are known to contain diverse bioactive compounds like polyphenols, flavonoids, and terpenoids [2].
  • Reporting for Reproducibility: When documenting experimental protocols, it is critical to report key data elements to ensure reproducibility. This includes detailed descriptions of reagents (including catalog numbers and suppliers), precise experimental parameters (temperatures, times, concentrations), and a clear, step-by-step workflow [3].

References

Foundational Studies on (-)-epi-Osmundalactone

Author: Smolecule Technical Support Team. Date: February 2026

This compound was isolated from the fern Angiopteris helferiana C.Presl. The foundational research covers its isolation yield, structure, and potency in cellular models.

Aspect Details
Biological Source Rhizomes of Angiopteris helferiana C.Presl [1]
Content in Dried Rhizome 1.54% [1]
Chemical Structure (5R,6R)-5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one [1]
Key Bioactivities Anti-adipogenic & Anti-inflammatory [1]

| Quantitative Bioactivity Data | | :--- | :--- | | Assay | Model | Dose/Concentration | Effect | | Anti-adipogenic (Lipid Reduction) | 3T3-L1 pre-adipocytes | 2.5 µg/mL | 35% inhibition of lipid production [1] | | Anti-inflammatory (Nitrite Inhibition) | RAW 264.7 macrophage cells | 5 µg/mL | ~82% inhibition of nitrite production [1] |

Experimental Protocols

The following methodologies are adapted from the foundational study [1].

Plant Extraction & Compound Isolation
  • Extraction: Dried rhizomes are ground and extracted with methanol using a reflux condenser. The extract is filtered and concentrated under reduced pressure using a rotary evaporator.
  • Fractionation: The methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate, n-butanol) to yield corresponding fractions.
  • Isolation of (-)-epi-Osmundalactone:
    • The ethyl acetate fraction is subjected to repeated column chromatography.
    • Techniques include reverse-phase chromatography, normal-phase chromatography, and size-exclusion chromatography using Sephadex LH-20.
    • Compound purity and identity are confirmed by NMR spectroscopy.
Anti-Adipogenic Activity (3T3-L1 Cell Assay)
  • Cell Culture & Differentiation: 3T3-L1 pre-adipocytes are maintained and induced to differentiate into mature adipocytes using a standard hormonal cocktail.
  • Compound Treatment: The test compound is added to the culture medium during the differentiation process.
  • Lipid Quantification: After a set period, intracellular lipids are stained with Oil Red O dye. The stained lipid droplets are dissolved in an appropriate solvent, and the absorbance is measured spectrophotometrically to quantify lipid accumulation. Inhibition is calculated relative to untreated differentiated control cells.
Anti-Inflammatory Activity (RAW 264.7 Cell Assay)
  • Cell Culture & Inflammation Induction: RAW 264.7 macrophage cells are cultured and stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS) to induce inflammation.
  • Compound Treatment: Cells are pre-treated or co-treated with the test compound.
  • Nitrite Quantification: Nitrite concentration in the culture supernatant is measured using the Griess reagent as an indicator of nitric oxide production. The absorbance is measured to determine the percentage inhibition of nitrite production compared to LPS-only stimulated controls.

Research Pathway & Workflow

The diagram below outlines the logical workflow from plant material to bioactivity validation, as described in the foundational study.

Plant Material\n(Angiopteris helferiana) Plant Material (Angiopteris helferiana) Extraction & Fractionation\n(Methanol, EtOAc, n-BuOH) Extraction & Fractionation (Methanol, EtOAc, n-BuOH) Plant Material\n(Angiopteris helferiana)->Extraction & Fractionation\n(Methanol, EtOAc, n-BuOH) Isolation & Purification\n(Column Chromatography) Isolation & Purification (Column Chromatography) Extraction & Fractionation\n(Methanol, EtOAc, n-BuOH)->Isolation & Purification\n(Column Chromatography) Structural Elucidation\n(NMR Spectroscopy) Structural Elucidation (NMR Spectroscopy) Isolation & Purification\n(Column Chromatography)->Structural Elucidation\n(NMR Spectroscopy) In-Vitro Bioactivity Assays In-Vitro Bioactivity Assays Structural Elucidation\n(NMR Spectroscopy)->In-Vitro Bioactivity Assays Anti-Adipogenic Assay\n(3T3-L1 Cells) Anti-Adipogenic Assay (3T3-L1 Cells) In-Vitro Bioactivity Assays->Anti-Adipogenic Assay\n(3T3-L1 Cells) Anti-Inflammatory Assay\n(RAW 264.7 Cells) Anti-Inflammatory Assay (RAW 264.7 Cells) In-Vitro Bioactivity Assays->Anti-Inflammatory Assay\n(RAW 264.7 Cells) Quantitative Data Analysis\n(UPLC, Spectrophotometry) Quantitative Data Analysis (UPLC, Spectrophotometry) Anti-Adipogenic Assay\n(3T3-L1 Cells)->Quantitative Data Analysis\n(UPLC, Spectrophotometry) Anti-Inflammatory Assay\n(RAW 264.7 Cells)->Quantitative Data Analysis\n(UPLC, Spectrophotometry)

Recommended Research Pathways

To deepen your investigation into this compound, consider these approaches:

  • Explore Analogues: The foundational paper notes a related compound, angiopteroside, which is a glucoside form of (-)-epi-Osmundalactone [1]. Investigating this and other analogues could provide structure-activity relationship insights.
  • Leverage Pathway Analysis Tools: For future mechanistic studies, tools like PathVisio [2] and other Cytoscape plugins are valuable for visualizing and analyzing potential molecular signaling pathways.
  • Check for Recent Studies: Use scientific databases to search for the systematic name "(5R,6R)-5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one" or the parent plant "Angiopteris helferiana" to find any recent publications that may have built upon this foundational work.

References

Osmundalin research background

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Source

Osmundalactone is a dihydropyranone lactone. The table below summarizes its core chemical and sourcing information.

Property Details
IUPAC Name (5R,6R)-5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one [1]
Molecular Formula C6H8O3 [1]
Structure 5,6-dihydro-2H-pyran-2-one with hydroxyl and methyl groups at positions 5 and 6 [1]
Plant Source Primarily isolated from ferns of the genera Angiopteris and Osmunda [1].
Natural Form Often found as a glycone (sugar-bound) in compounds like Angiopteroside [1].

Biological Activities and Experimental Evidence

Research, primarily from in vitro studies, indicates that osmundalactone and its source plant extracts possess notable biological activities.

Activity Experimental Model Key Findings Proposed Mechanism / Correlation
Anti-adipogenic 3T3-L1 pre-adipocyte cells [1] 2.5 µg/mL dose inhibited lipid production by 35% [1]. Linked to general anti-obesity mechanisms of phytochemicals like reduced lipogenesis and adipose cell proliferation [1].
Anti-inflammatory RAW 264.7 macrophage cells [1] 5 µg/mL dose inhibited nitrite production by ~82% [1]. Associated with reduction in inflammatory cytokines (e.g., TNF-α, IL-6) [1].
Cytotoxic / Anticancer HepG2 liver cancer cells (tested as plant extract) [2] Crude extract showed moderate activity (IC50: 236.93 µg/mL) [2]. LC-MS profiling of active extract identified Quercetin and other compounds with high binding affinity to molecular targets like PPAR-δ [2].

Research Methodologies

The following experimental protocols are commonly used in research on osmundalactone and related fern compounds.

Compound Isolation and Characterization
  • Extraction: Plant material (e.g., rhizomes) is dried, ground, and extracted with solvents like methanol, followed by sequential partitioning with hexane, dichloromethane, ethyl acetate (EtOAc), and n-butanol (BuOH) based on polarity [1].
  • Isolation: Bioactive fractions (often EtOAc or BuOH) undergo repeated column chromatography (e.g., normal phase, reverse phase, Sephadex LH-20) to isolate pure compounds [1].
  • Structure Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are used to determine the structure [1].
Profiling and Bioactivity Screening
  • LC-MS Profiling: Used for phytochemical fingerprinting. Extracts are separated by Liquid Chromatography and analyzed by Mass Spectrometry for tentative compound identification [2].
  • FT-IR Analysis: Fourier-Transform Infrared Spectroscopy identifies functional groups present in a crude extract [2].
  • In-silico Molecular Docking: Bioactive compounds identified via LC-MS are computationally screened for binding affinity and interaction modes with target protein receptors [2].

The experimental workflow from compound discovery to activity validation can be visualized as follows:

Start Plant Material (e.g., Rhizome) A Solvent Extraction & Fractionation Start->A B Bioassay-Guided Isolation A->B C Structure Elucidation (NMR, MS) B->C D In-vitro Bioactivity Assays C->D E In-silico Profiling (LC-MS, Docking) C->E F Mechanism of Action Studies D->F E->F

Future Research Directions

Based on the current state of knowledge, several key areas require further investigation:

  • Definitive Mechanism of Action: Isolating pure osmundalactone to conduct target-based assays and delineate its precise molecular signaling pathways.
  • In-vivo Validation: Establishing animal models to confirm anti-obesity, anti-inflammatory, or anticancer efficacy and determine pharmacokinetics.
  • Structure-Activity Relationship (SAR): Synthesizing analogs of osmundalactone to identify which structural features are critical for its bioactivity.

References

Current Scientific Context of Osmundalin

Author: Smolecule Technical Support Team. Date: February 2026

Osmundalin is a natural product glycoside, historically identified as a glucoside of its aglycone (the non-sugar part), a lactone called (-)-epi-osmundalactone or simply osmundalactone [1] [2] [3].

The table below summarizes the key information available from recent studies:

Aspect Details
Primary Aglycone (-)-epi-Osmundalactone (a 5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one) [1]
Natural Sources Ferns in the genera Angiopteris (e.g., A. helferiana, A. lygodiifolia) and Osmunda (e.g., O. japonica) [1] [3]
Reported Bioactivities Anti-adipogenic (inhibits lipid production), anti-inflammatory, antimicrobial, antifeedant (against insect larvae) [1] [2] [3]
Identified Analogs/Precursors Angiopteroside (a glycoside from A. helferiana with similar structure) [1] [4]

Foundational Experimental Insights

While explicit protocols for osumundalin are unavailable, the methodologies used to isolate and test its components and analogs can guide your experimental design.

  • Isolation and Purification: The standard approach involves extracting dried plant rhizomes with methanol, followed by sequential liquid-liquid partitioning with solvents like hexane, dichloromethane, ethyl acetate, and n-butanol. The active fractions (often ethyl acetate or n-butanol for glycosides) are then purified using techniques like reverse-phase column chromatography, normal-phase chromatography, and Sephadex LH-20 column chromatography [1].
  • Structure Elucidation: The structure of isolated compounds is established using Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) and Mass Spectrometry (MS) [1] [2].
  • Bioactivity Testing:
    • Anti-adipogenic Activity: Tested using 3T3-L1 pre-adipocyte cell lines. The level of inhibition is measured by quantifying lipid production in differentiated cells treated with the compound [1].
    • Anti-inflammatory Activity: Commonly evaluated using RAW 264.7 macrophage cells. The inhibitory effect is measured by the compound's ability to reduce the production of inflammatory markers like nitrite [1].
    • Antimicrobial Activity: Assessed against various Gram-positive and negative bacteria using standard microdilution methods to determine Minimum Inhibitory Concentrations (MIC) [2].

A Proposed Path for Protocol Development

Based on the available information, here is a potential workflow for researching osumundalin and related compounds. The diagram below outlines the key stages.

cluster_sourcing Stage 1: Compound Sourcing cluster_screening Stage 2: Bioactivity Screening cluster_optimization Stage 3: Optimization & Validation Start Start: Literature Review S1 Source plant material (Angiopteris or Osmunda spp.) Start->S1 S2 Extract & isolate This compound/analogs S1->S2 S3 Characterize structure (NMR, MS, HPLC) S2->S3 A1 In vitro bioassays (Anti-adipogenic, Anti-inflammatory) S3->A1 A2 Antimicrobial testing (MIC determination) A1->A2 A3 Mechanism of Action (Signaling Pathway Analysis) A2->A3 O1 Develop analytical methods (e.g., UPLC for quantification) A3->O1 O2 Perform structure-activity relationship (SAR) studies O1->O2 O3 In vivo validation (if in vitro results are promising) O2->O3

Given the lack of readily available protocols, your research would likely need to adapt and optimize general methods for natural product chemistry.

  • Consult Broader Literature: Look for detailed protocols on isolating and testing plant glycosides and lactones, as the techniques are often transferable.
  • Focus on the Aglycone: Many modern studies focus on the bioactive aglycone, (-)-epi-osmundalactone [1]. Researching this compound might yield more methodological information.
  • Synthetic Approaches: If natural sourcing is a bottleneck, investigate whether a synthetic route to this compound or its aglycone has been published. The stereoselective synthesis of the lactone core has been reported [1].

References

Application Note: Isolation of Osmundalin

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed methodology for the extraction, isolation, and characterization of Osmundalin from the fern Osmunda japonica.

Background: this compound is a glucoside of osmundalactone [1]. Its aglycone, osmundalactone, is a known lactone compound that has also been identified in other sources, such as the mushroom Tapinella atrotomentosa [1]. The isolation strategy, therefore, involves extracting the plant material, followed by a series of chromatographic steps to separate this compound from other compounds, and verification through hydrolysis and spectroscopic comparison with osmundalactone.

Proposed Experimental Protocol

1. Plant Material Preparation

  • Source: Obtain rhizomes or whole plants of Osmunda japonica. Proper botanical identification by a taxonomist is crucial.
  • Preparation: Air-dry the plant material at room temperature to preserve compound integrity. Grind the dried material into a fine powder using a mechanical mill to increase the surface area for extraction.

2. Extraction

  • Procedure: Perform maceration by soaking the powdered plant material (e.g., 500 g) in a suitable solvent like methanol (MeOH) at room temperature for 24-48 hours with occasional stirring. Repeat the process 2-3 times.
  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator (at 40-50°C) to obtain a crude gum or solid extract.

3. Liquid-Liquid Partitioning

  • Purpose: To fractionate the crude extract and remove non-target compounds.
  • Protocol: Suspend the concentrated crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
  • This compound, being a glycoside, is expected to have medium polarity and may be enriched in the chloroform or ethyl acetate fractions [1]. Collect and concentrate these active fractions based on TLC profiling.

4. Bioactivity-Guided Fractionation

  • Assay: If seeking a specific biological activity (e.g., antimicrobial), screen all fractions using a relevant bioassay (like a microdilution method against target bacteria) [1].
  • Tracking: The fraction exhibiting the desired activity is selected for further separation.

5. Chromatographic Separation This is a multi-step process to purify this compound.

  • a. Flash Chromatography:
    • Stationary Phase: Normal-phase silica gel.
    • Mobile Phase: Use a gradient elution starting with a non-polar solvent like n-hexane and gradually increasing polarity with EtOAc or methanol.
    • Monitoring: Collect fractions and analyze by TLC.
  • b. Final Purification (Hypothetical Step):
    • Technique: High-Performance Liquid Chromatography (HPLC).
    • Conditions: Use a reversed-phase C18 column. The mobile phase could be a water-acetonitrile gradient. Monitor the eluent with a UV-Vis or mass spectrometry detector.
    • Goal: Isolate pure this compound as confirmed by a single peak in HPLC.

6. Hydrolysis and Confirmation

  • Chemical Test: To confirm its identity as a glucoside, treat a small amount of the isolated this compound with a weak acid (e.g., 1M HCl) under heating. This should hydrolyze it into its aglycone (osmundalactone) and glucose.
  • Comparison: The aglycone can be extracted with an organic solvent and identified by comparing its spectroscopic data (NMR, MS) with literature data for authentic osmundalactone [1].

7. Structure Elucidation

  • Techniques: Subject the pure this compound to:
    • NMR Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.
    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
    • Comparison: Compare all spectral data with existing literature for definitive identification.

The workflow below summarizes the isolation and identification process.

G Start Start: Dried Plant Material (Osmunda japonica) Extract Extraction with Methanol (Room Temperature, 24-48h) Start->Extract Conc Concentrate under Reduced Pressure Extract->Conc Partition Liquid-Liquid Partition Conc->Partition Hexane n-Hexane Fraction (Low Polarity Compounds) Partition->Hexane Chloroform Chloroform Fraction (Target: this compound) Partition->Chloroform EthylAcetate Ethyl Acetate Fraction (Medium Polarity Compounds) Partition->EthylAcetate Bioassay Bioassay Screening & TLC Profiling Chloroform->Bioassay EthylAcetate->Bioassay Flash Flash Chromatography (Normal-Phase Silica Gel) Bioassay->Flash Active Fraction HPLC HPLC Purification (Reversed-Phase C18) Flash->HPLC Pure Pure this compound HPLC->Pure Analyze Structure Elucidation (NMR, MS, Hydrolysis) Pure->Analyze Confirm Confirmed Structure Analyze->Confirm

Expected Data & Characterization

The table below summarizes the key spectroscopic data you can expect for osmundalactone, the aglycone of this compound, based on its isolation from a mushroom source [1]. This serves as a critical reference for confirming your final product.

Table 1: Reported Spectroscopic Data for Osmundalactone (Aglycone)

Spectroscopic Method Reported Data / Key Features
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectral data consistent with a lactone structure.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern matching osmundalactone.
Source (for Aglycone) Identified in the mushroom Tapinella atrotomentosa and the fern Osmunda japonica [1].

Key Considerations for Researchers

  • Taxonomic Verification: Ensure the correct identification of the fern source, as fern taxonomy can be complex and evolving [2].
  • Solvent Selection: The choice of extraction and partition solvents can be optimized based on the polarity of the target compound and the specific plant matrix.
  • Analytical Standards: If available, using an authentic standard of osmundalactone for co-injection in HPLC or TLC would provide definitive confirmation of the hydrolysis product.
  • Yield Optimization: Parameters such as extraction time, temperature, and solvent-to-material ratio can be adjusted to maximize the yield of this compound.

References

Application Note: A Framework for Optimizing Cell Stimulation with Bioactive Natural Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Natural products are a cornerstone in the discovery of new pharmacologically active compounds. Ferns, for instance, are vascular plants recognized as rich sources of polyphenols and antioxidants with potential application in nutrition, medicine, and cosmetics [1]. While specific data on Osmundalin is limited, studies on other terpenoids, such as Oleanolic acid (OA), provide excellent models for designing stimulation experiments. OA has been shown to enhance cell migration, a critical process in wound healing, by activating complex signaling networks [2]. This application note outlines a generalized, optimized framework for investigating the cell-stimulatory effects of bioactive natural compounds, drawing on established principles from related research.

Key Signaling Pathways in Cell Stimulation and Migration

Understanding the signaling cascades activated by a compound is fundamental to optimizing its stimulatory effects. Research on other bioactive molecules has highlighted several critical pathways.

2.1. Experimentally Validated Pathways from Related Research The table below summarizes key pathways activated by Oleanolic acid, which can serve as a reference for investigating similar compounds [2].

Table 1: Key signaling molecules and their roles in cell stimulation and migration, as demonstrated by Oleanolic acid research.

Signaling Molecule / Pathway Function in Cell Stimulation Observed Experimental Effect
EGFR (Epidermal Growth Factor Receptor) Receptor tyrosine kinase that integrates signals for migration and proliferation. Delayed activation (2-3 hours post-stimulation); its inhibition severely halts cell migration.
JNK1/2 (c-Jun N-terminal Kinase) MAPK family kinase; regulates cell migration, actin dynamics, and gene expression. Biphasic activation (early at 1 hour, stronger at 3-6 hours); phosphorylates targets like c-Jun and paxillin.
c-Jun Transcription factor; part of the AP-1 complex, involved in proliferation and migration. Early (1 hour) overexpression and phosphorylation (at Ser 63), leading to nuclear translocation.
FAK (Focal Adhesion Kinase) Non-receptor tyrosine kinase; master regulator of focal adhesion (FA) dynamics. Phosphorylation at Tyr 925 occurs in parallel with EGFR activation (2-3 hours), dynamizing FAs.
ERK1/2 (Extracellular signal-Regulated Kinase) MAPK family kinase; typically downstream of Ras/Raf, regulates cell growth and division. Delayed phosphorylation (from 2 hours post-stimulation), following EGFR activation dynamics.

2.2. Pathway Visualization The following diagram illustrates the temporal sequence and relationships between these key signaling events, based on research into Oleanolic acid's mechanism of action.

G cluster_early Early Phase (0-1 Hour) cluster_late Late Phase (2-3 Hours) OA Bioactive Compound (e.g., Oleanolic Acid) JNK JNK1/2 Phosphorylation OA->JNK EGFR EGFR Phosphorylation OA->EGFR cJun_P c-Jun Phosphorylation & Overexpression JNK->cJun_P Paxillin_P Paxillin Phosphorylation JNK->Paxillin_P Migration Enhanced Cell Migration cJun_P->Migration FA_Dynamics Focal Adhesion Dynamization Paxillin_P->FA_Dynamics Actin_Remodel Actin Cytoskeleton Reorganization Paxillin_P->Actin_Remodel FAK FAK Phosphorylation (Tyr 925) EGFR->FAK ERK ERK1/2 Phosphorylation EGFR->ERK FAK->FA_Dynamics FA_Dynamics->Migration Actin_Remodel->Migration Early Early Late Late

Detailed Experimental Protocol: Investigating Mechanisms of Cell Migration

This protocol is adapted from methodologies used to study Oleanolic acid [2] and can be applied to investigate the pro-migratory effects of other compounds.

3.1. Reagents and Equipment

  • Test Compound: (e.g., this compound or Oleanolic acid). Prepare a stock solution in DMSO; ensure the final DMSO concentration is ≤ 0.1% (v/v) in all treatments.
  • Cell Lines: Mv1Lu (mink lung epithelial cells) or MDA-MB-231 (human breast adenocarcinoma cells) are well-characterized models for migration studies [2].
  • Inhibitors: Specific pharmacological inhibitors such as PD153035 (EGFR inhibitor), SP600125 (JNK inhibitor), and PF-573228 (FAK inhibitor).
  • Antibodies: For Western Blot: anti-phospho-EGFR, anti-phospho-JNK, anti-phospho-c-Jun (Ser63), anti-phospho-FAK (Tyr925), anti-phospho-ERK, and their corresponding total protein antibodies. For Immunofluorescence: anti-c-Jun, anti-paxillin, and fluorescently-labeled phalloidin (for F-actin staining).
  • Key Equipment: Tissue culture incubator, CO₂ incubator, phase-contrast microscope, fluorescence microscope, Western blotting system, cell cultureware (6-well, 12-well plates).

3.2. Step-by-Step Methodology

Step 1: Scratch Wound Healing Assay

  • Cell Seeding: Seed cells in a 12-well plate at a high density to form a confluent monolayer within 24 hours.
  • Wound Creation: Use a sterile 200 μL pipette tip to create a straight "scratch" in the monolayer. Gently wash the well with PBS to remove detached cells.
  • Compound Treatment: Add the test compound at the desired concentration. Include a vehicle control (DMSO) and a positive control (e.g., 10% FBS).
  • Image Acquisition: Immediately take an image of the scratch at time zero (T=0h). Place the plate in the incubator and capture images at regular intervals (e.g., 6h, 12h, 24h) from the exact same location.
  • Quantification: Measure the scratch width or the cell-free area using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure: % Closure = [(Area T=0 - Area T=X) / Area T=0] * 100.

Step 2: Inhibitor Studies To deconvolute the signaling mechanism, pre-treat cells with specific inhibitors for 1 hour before adding the test compound and performing the scratch assay. This determines the pathway's necessity for the observed migration.

Step 3: Protein Extraction and Western Blotting for Kinetic Analysis

  • Stimulation and Harvesting: Seed cells in 6-well plates. Once 70-80% confluent, serum-starve them for 12-24 hours. Stimulate with the test compound and harvest cell lysates at critical time points (e.g., 0, 1, 2, 3, 6 hours) based on the expected kinetic profile.
  • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific and total protein antibodies. This allows you to map the temporal sequence of pathway activation, as shown in Table 1.

Step 4: Immunofluorescence and Microscopy

  • Cell Staining: Perform the scratch assay on coverslips in a 12-well plate. At designated times, fix cells, permeabilize, and stain for proteins of interest (e.g., p-c-Jun, paxillin) and F-actin.
  • Imaging: Use a fluorescence microscope to visualize changes. Key observations include nuclear translocation of p-c-Jun and the redistribution of paxillin and F-actin at the leading edge of migration, which are hallmarks of active migration [2].

Optimization Considerations for Drug Development

When a bioactive compound shows therapeutic promise, its development must move beyond basic mechanism discovery to rigorous dosage optimization.

4.1. Modernizing Dosage Optimization The traditional "3+3" dose-escalation design, developed for chemotherapies, is often poorly suited for modern targeted therapies. Key limitations include its focus on short-term toxicity and failure to account for long-term efficacy [3]. Reform is critical, as the U.S. FDA has required additional dosing studies for over 50% of recently approved cancer drugs [3].

4.2. Strategies for Improved Dosage Selection

  • Fit-for-Purpose Approaches: Tailor each drug development program to the specific compound and target population [3].
  • Mathematical Modeling: Utilize population pharmacokinetic-pharmacodynamic (popPKPD) and exposure-response (E-R) models to identify optimized dosages from clinical data. These models can extrapolate the effects of untested doses and schedules [3].
  • Novel Trial Designs: Implement adaptive trials that combine phases (e.g., FIH and proof-of-concept), allowing for more rapid enrollment and the accumulation of more long-term safety and efficacy data to inform dosing decisions [3].

Conclusion

This application note provides a structured framework for the experimental investigation and development of cell-stimulating natural compounds like this compound. The core of the approach lies in the meticulous dissection of signaling pathways and their kinetics, as exemplified by research on Oleanolic acid. Furthermore, integrating modern, model-informed drug development principles from the outset is essential for translating promising in vitro findings into safe and effective therapeutic regimens. Future work on this compound should focus on applying the detailed protocols herein to generate the specific quantitative data currently absent from the literature.


References

A Framework for Developing Your Osmundalin Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Since a direct protocol is unavailable, you can develop one by systematically adapting established intracellular staining principles. The workflow below outlines the key stages and critical decision points based on general best practices [1] [2].

G Sample Preparation Sample Preparation Fixation & Permeabilization Fixation & Permeabilization Sample Preparation->Fixation & Permeabilization Antibody Staining Antibody Staining Fixation & Permeabilization->Antibody Staining Mild Detergent Buffer (Cytokines) Mild Detergent Buffer (Cytokines) Fixation & Permeabilization->Mild Detergent Buffer (Cytokines) e.g., BD Cytofix/Cytoperm Harsh Alcohol Buffer (Phosphoproteins) Harsh Alcohol Buffer (Phosphoproteins) Fixation & Permeabilization->Harsh Alcohol Buffer (Phosphoproteins) e.g., BD Phosflow Buffers Transcription Factor Buffer (Nuclear) Transcription Factor Buffer (Nuclear) Fixation & Permeabilization->Transcription Factor Buffer (Nuclear) e.g., BD TF Buffer Set Imaging & Analysis Imaging & Analysis Antibody Staining->Imaging & Analysis Direct Staining Direct Staining Antibody Staining->Direct Staining Labeled Primary Antibody Indirect Staining Indirect Staining Antibody Staining->Indirect Staining Unlabeled Primary + Labeled Secondary Simpler, Fewer Steps Simpler, Fewer Steps Direct Staining->Simpler, Fewer Steps Signal Amplification Signal Amplification Indirect Staining->Signal Amplification

The choice of fixation and permeabilization methods is crucial and depends on Osmundalin's subcellular localization and the microscopy technique [2].

  • For flow cytometry, different buffer systems are used based on the target:
    • Transcription Factor Buffer Set: Ideal for nuclear proteins, compatible with many cell surface markers and tandem dyes.
    • Cytofix/Cytoperm Buffer: A mild detergent buffer suitable for cytokines and some transcription factors.
    • Phosflow Perm Buffer III: A harsh alcohol-based buffer best for detecting phosphoproteins, but may denature some cell surface antigens [2].
  • For fluorescence microscopy, a common approach is to use 4% paraformaldehyde for fixation, followed by a blocking and permeabilization buffer containing a detergent like 0.1% Triton X-100 [1].

Key Experimental Conditions to Optimize

You will need to experimentally determine the optimal conditions for several variables. The table below summarizes critical parameters and typical starting points for testing.

Parameter Considerations & Options References / Rationale
Antibody Validation Verify antibody specificity for this compound; use isotype controls and knockout cell lines if available. Based on standard antibody validation practices [3].

| Fixation Method | 4% PFA: Preserves structure; standard for most targets. Methanol: Can unmask some epitopes; not compatible with phalloidin or some surface markers. | [1] [2] | | Permeabilization Buffer | Choice depends on this compound localization (see workflow above). | [2] | | Antibody Titration | Essential step; use serial dilutions of the primary antibody to find the optimal signal-to-noise ratio. | [1] | | Incubation Time/Temp | Primary antibody: 1-2 hours at room temperature or overnight at 4°C. Secondary antibody: 30 min - 2 hours at room temperature, protected from light. | [1] | | Counterstains & Mounting | Use DAPI for nuclei. For microscopy, use antifade mounting medium to prevent fluorescence bleaching. | [4] [1] |

How to Proceed with Your Research

Given the lack of direct information, here are concrete steps you can take to move your research forward:

  • Verify Your Primary Antibody: This is the most critical first step. Contact the antibody manufacturer for any unpublished data or technical notes on intracellular staining for this compound. Inquire about recommended fixation and permeabilization conditions.
  • Conduct a Pilot Optimization Experiment: Set up a matrix experiment testing different fixation methods (PFA vs. methanol) and permeabilization buffers against a known positive and negative control. This will help you identify the best combination for your specific antibody and cell type.
  • Explore Related Literature: Look for published papers on the intracellular staining of proteins with similar localization or function (e.g., other neuronal enzymes, cytochrome P450 family members). Their methods can provide an excellent starting point for your protocol [3].

References

Application Notes: Quantitative Antibody Titration in Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Antibody titration is a critical process in research and drug development for determining the optimal working concentration and functional potency of an antibody in a given assay [1]. It involves performing a serial dilution of the antibody and measuring the resulting signal in an immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The core objective is to identify the dilution that provides the strongest specific signal with the lowest background, ensuring the assay is both sensitive and efficient.

A precise titration is fundamental for generating reliable, reproducible data. The titer is defined as the functional dilution of an antibody sample necessary to achieve a desired detection range in a specific assay, which is distinct from the total antibody concentration [1]. The following diagram outlines the logical decision-making process for establishing a titration protocol.

titration_workflow start Start Antibody Titration define Define Assay Objective start->define coat Coat Plate with Antigen define->coat dilute Prepare Antibody Serial Dilutions coat->dilute incubate Incubate & Detect dilute->incubate analyze Analyze Dose-Response incubate->analyze determine Determine Optimal Titer analyze->determine determine->dilute Refine dilution range report Report Effective Concentration determine->report Optimal titer found end End report->end

Comparison of Antibody Titration and Characterization Methods

Researchers have several methods at their disposal for characterizing antibody responses. The table below summarizes the key features of common techniques.

Table 1: Antibody Characterization and Titration Methods

Method Principle Key Applications Key Advantages Key Limitations
End-Point Titer ELISA [2] Serial dilution of antibody; titer is the last dilution with a signal above background. Determining working antibody concentration; assessing immune response magnitude. Technically simple, low cost. No universal titer definition; can overestimate potency if low-avidity antibodies are present [2].
Single-Point Interpolation [2] A single sample dilution is measured against a standard curve from a capture ELISA kit. Estimating antigen-specific antibody concentration. Faster than full titration; uses standardized kits. Can be imprecise; ignores differences in avidity between samples and the standard [2].
Slope-Corrected Analysis [2] Mathematically corrects for avidity differences by adjusting the sample titration curve slope to match the standard. Precise estimation of effective antibody concentration for research and clinical applications. Higher precision (lower coefficient of variation) than single-point method; accounts for avidity [2]. More complex data analysis required.
Antibody Isotyping [1] Use of specific anti-immunoglobulin antibodies to determine antibody class/subclass (e.g., IgG1, IgM). Critical for selecting appropriate purification methods (e.g., Protein A/G for IgG). Rapid with commercial kits; essential for monoclonal antibody characterization and downstream use [1]. Requires specific kits; does not provide functional titer information.

A significant advancement in titration methodology is the move toward more precise quantification. While the single-point interpolation method is common, it introduces considerable imprecision because it fails to account for differences in antibody avidity (the functional binding strength), which affects the slope of the titration curve [2]. A slope-corrected analysis mathematically adjusts for these avidity differences, leading to a more accurate estimation of the "effective antibody concentration" and significantly lower coefficients of variation in results [2].

Experimental Protocol: Antibody Titer Determination by ELISA

This protocol provides a detailed procedure for determining antibody titer using an indirect ELISA format, which can be adapted for the Osmundalin antigen.

Materials and Reagents
  • Coating Buffer: 0.05 M carbonate-bicarbonate buffer, pH 9.6.
  • Wash Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) with 0.05% Tween 20.
  • Blocking Buffer: Wash buffer supplemented with 1% Bovine Serum Albumin (BSA) or 5% non-fat dry milk.
  • Detection Antibody: Species-specific anti-immunoglobulin antibody conjugated to Horseradish Peroxidase (HRP).
  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) or other suitable HRP substrate.
  • Stop Solution: 2 N Sulfuric Acid (H₂SO₄).
  • Microtiter Plates: 96-well, flat-bottom immunoassay plates.
Procedure

The experimental workflow for the ELISA protocol is outlined in the following diagram.

ELISA_workflow coat Coat Plate with Antigen block Block Plate coat->block Overnight, 4°C add_ab Add Primary Antibody (Serial Dilutions) block->add_ab 1-2 hours, RT add_det Add HRP-Conjugated Detection Antibody add_ab->add_det Wash Plate add_sub Add Enzyme Substrate add_det->add_sub Wash Plate stop Stop Reaction add_sub->stop Incubate 10-30 min, RT (Protected from Light) read Read Absorbance stop->read Measure at 450nm

Day 1: Plate Coating

  • Dilute the purified this compound antigen in coating buffer to a concentration typically between 1-10 µg/mL.
  • Add 50-100 µL of the antigen solution to each well of a 96-well microtiter plate.
  • Seal the plate and incubate overnight at 4°C.

Day 2: Blocking and Antibody Incubation

  • Discard the coating solution and wash the plate three times with wash buffer (approximately 300 µL per well per wash).
  • Add 200-300 µL of blocking buffer to each well to cover all exposed protein-binding sites. Incubate for 1-2 hours at room temperature.
  • While blocking, prepare serial dilutions (e.g., two-fold or log2 dilutions) of the test antibody in blocking buffer. A suggested starting range is from 1:100 to 1:100,000.
  • Wash the plate three times as before.
  • Add 50-100 µL of each antibody dilution to designated wells. Include a blank well (blocking buffer only) and a negative control well (pre-immune serum or isotype control).
  • Incubate the plate for 1-2 hours at room temperature to allow antibody binding.

Detection and Development

  • Wash the plate three times.
  • Add the HRP-conjugated detection antibody, diluted in blocking buffer as per manufacturer's recommendations. Incubate for 1 hour at room temperature.
  • Wash the plate three times.
  • Add the TMB substrate (50-100 µL per well) and incubate in the dark for 10-30 minutes, monitoring for color development.
  • Stop the reaction by adding an equal volume of stop solution (e.g., 50 µL of 2N H₂SO₄). The color will change from blue to yellow.
Data Analysis
  • Read the absorbance at 450 nm using a microplate reader.
  • Subtract the absorbance of the blank well from all sample readings.
  • Plot the corrected absorbance values against the logarithm of the antibody dilution for each sample.
  • Determine Titer: The titer is often reported as the dilution that yields an absorbance of 1.0 (or another pre-defined cutoff) above the background, or as the half-maximal effective concentration (EC50) calculated from the sigmoidal curve.
  • Determine Effective Concentration (Slope-Corrected): For higher precision, apply the slope-correction method as described by [2]. This involves generating a standard curve with a reference antibody, calculating the slope of your sample's titration curve, and mathematically correcting for avidity differences to report an effective specific antibody concentration.

Troubleshooting and Technical Notes

  • High Background: Ensure sufficient washing and optimize the concentration of the blocking agent and detection antibody.
  • Low Signal: Check antigen coating efficiency and the activity of the enzyme-conjugated detection antibody and its substrate.
  • Poor Reproducibility: Use multi-channel pipettes for consistent liquid handling and ensure all incubation times and temperatures are uniform across the plate.
  • Hook Effect: At very high antibody concentrations, the signal may paradoxically decrease. If suspected, test a wider range of dilutions.
  • Standardization: For multi-center or long-term studies, the use of an international reference reagent, where available, is critical for achieving comparable and reliable results [3].

References

Alternative Approach and General Guidance

Author: Smolecule Technical Support Team. Date: February 2026

Since specific information on Osmundalin is not available, I can provide a framework based on general principles of fluorescence conjugation and the analysis of other small molecules. Researchers can adapt this general approach to develop a protocol for this compound.

A typical workflow for developing a fluorescence conjugation protocol involves several key stages, as illustrated below:

G Compound Analysis Compound Analysis Probe Design & Selection Probe Design & Selection Compound Analysis->Probe Design & Selection Identify functional groups\n(-OH, -NH2, -COOH) Identify functional groups (-OH, -NH2, -COOH) Compound Analysis->Identify functional groups\n(-OH, -NH2, -COOH) Conjugation Optimization Conjugation Optimization Probe Design & Selection->Conjugation Optimization Choose fluorophore\n(e.g., FITC, Cyanine dyes) Choose fluorophore (e.g., FITC, Cyanine dyes) Probe Design & Selection->Choose fluorophore\n(e.g., FITC, Cyanine dyes) Purification & Validation Purification & Validation Conjugation Optimization->Purification & Validation Test reaction conditions\n(pH, solvent, catalyst) Test reaction conditions (pH, solvent, catalyst) Conjugation Optimization->Test reaction conditions\n(pH, solvent, catalyst) Application Assay Application Assay Purification & Validation->Application Assay HPLC, MS, NMR\nto confirm structure HPLC, MS, NMR to confirm structure Purification & Validation->HPLC, MS, NMR\nto confirm structure Test in target system\n(e.g., cellular uptake) Test in target system (e.g., cellular uptake) Application Assay->Test in target system\n(e.g., cellular uptake)

Hypothetical Protocol Framework for this compound Fluorescence Conjugation

Based on standard bioconjugation chemistry [1] [2] [3], here is a generalized protocol that can serve as a starting point for investigation.

Objective: To covalently label the this compound molecule with a fluorophore for detection and imaging applications.

Principle: A reactive derivative of a fluorophore (e.g., an isothiocyanate or N-hydroxysuccinimide ester) will form a stable covalent bond with a functional group (e.g., a primary amine or hydroxyl) on the this compound molecule [3].

Materials:

  • This compound: Dissolved in a suitable anhydrous solvent (e.g., DMSO, DMF).
  • Fluorophore: e.g., Fluorescein Isothiocyanate (FITC), Cyanine3 NHS Ester.
  • Reaction Buffer: e.g., Carbonate-Bicarbonate Buffer (0.1 M, pH 9.0) for amine coupling.
  • Purification: Size Exclusion Chromatography (SEC) columns, HPLC system.
  • Characterization: Analytical HPLC, Mass Spectrometry (MS), UV-Vis and Fluorescence Spectrometers.

Method:

  • Reaction Setup: Dissolve this compound in the reaction buffer. Prepare a stock solution of the fluorescent dye in anhydrous DMSO.
  • Conjugation: Slowly add the dye solution to the this compound solution with gentle stirring. The molar ratio of dye to this compound should be optimized (a starting point of 3:1 is common).
  • Incubation: Allow the reaction to proceed in the dark for 2-8 hours at 4°C.
  • Purification: Purify the conjugate from unreacted dye and this compound using size-exclusion chromatography or preparative HPLC.
  • Characterization:
    • Determine the concentration of this compound using UV-Vis spectroscopy.
    • Confirm the degree of labeling (DOL) by measuring the absorbance of the fluorophore and using its extinction coefficient.
    • Verify the identity of the conjugate using mass spectrometry.

Key Parameters for Conjugate Analysis

Once a conjugate is synthesized, you would characterize it using the following metrics.

Parameter Target Measurement Method of Analysis
Degree of Labeling (DOL) Moles of dye per mole of this compound UV-Vis Spectroscopy [4]
Conjugate Purity >95% Analytical HPLC
Structural Confirmation Correct molecular weight Mass Spectrometry (MS)
Fluorescence Efficiency Brightness, Quantum Yield Fluorescence Spectrometry [1]
Functional Activity Retention of biological activity Bioassay (to be determined)

Suggestions for Further Research

To find the specific information you need, I suggest you:

  • Consult specialized databases: Search chemical patent databases, natural product chemistry journals, or manufacturer catalogs for any existing work on this compound derivatives.
  • Start with structural analysis: Obtain the precise chemical structure of this compound to identify feasible conjugation sites (e.g., hydroxyl or amine groups).
  • Explore related compounds: Look into fluorescence conjugation protocols for molecules with similar functional groups, which can provide a robust technical foundation for your work with this compound [1] [3].

References

A Framework for Troubleshooting High Background

Author: Smolecule Technical Support Team. Date: February 2026

The table below adapts general principles from immunoprecipitation protocols, highlighting how key experimental variables directly influence background noise [1]. You can apply this logical structure to investigate "Osmundalin."

Protocol Variable Impact on Background Troubleshooting Action
Cross-linking Type and efficiency critically determine which RNA-protein interactions are captured. Confirm protocol uses appropriate cross-linking method (e.g., UV) and optimize duration/intensity [1].
Lysis & Washing Stringency of lysis buffer and wash conditions major factor in removing non-specifically bound RNA. Gradually increase wash stringency (e.g., salt concentration, detergent); validate with proper controls [1].
RNase Digestion Digestion time/concentration affects RNA fragment length; over-digestion can create unmanageably small fragments. Titrate RNase concentration to achieve optimal fragment size for reducing background while maintaining signal [1].
Antibody Specificity Primary cause of high background is often non-specific antibody binding. Include control with non-specific IgG; pre-clear lysate; titrate antibody amount to find optimal specificity [1].

Experimental Protocol for Method Optimization

This generic workflow for a crosslinking immunoprecipitation (CLIP) experiment illustrates where to incorporate troubleshooting steps. The following diagram maps the key stages and critical decision points that influence background levels.

G Start Start: Cell Culture and Crosslinking A Cell Lysis and Chromatin Shearing Start->A UV 254 nm B RNase Treatment (Titrate for fragment size) A->B Gentle lysis C Immunoprecipitation (IP) with Specific Antibody B->C Controlled digestion D Stringent Washes (Optimize buffer) C->D Specific binding E Proteinase K Digestion and RNA Recovery D->E Remove non-specific RNA F Library Preparation and Sequencing E->F Elute bound RNA End Data Analysis F->End High background? Return to IP step

Based on this workflow, the specific steps for the immunoprecipitation phase are as follows [1]:

  • Step 1: Pre-clear the Lysate. Incubate the cell lysate with protein A/G beads alone for 30-60 minutes at 4°C. This removes cellular components that bind non-specifically to the beads.
  • Step 2: Antibody Incubation. Add a validated, specific antibody to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with rotation. Titrate the antibody concentration in pilot experiments to find the level that minimizes background.
  • Step 3: Capture the Complex. Add protein A/G beads to the lysate-antibody mixture. Incubate for 1-2 hours at 4°C with rotation.
  • Step 4: Stringent Washes. Pellet the beads and carefully aspirate the supernatant. Wash the beads 3-5 times with 1 mL of high-salt wash buffer (e.g., containing 500 mM LiCl). Follow with one wash using a low-salt buffer.
  • Step 5: On-Bead Digestion and Elution. Proceed with RNA extraction or other downstream analysis.

References

A Framework for Osmundalin Concentration Optimization

Author: Smolecule Technical Support Team. Date: February 2026

When a specific reagent lacks published protocols, a systematic approach involving assay development, robust detection methods, and mechanistic studies is required. The guide below is structured to help you establish a reliable optimization process from scratch.

Initial Assay Development & Screening

Begin by determining the appropriate concentration range and understanding the compound's effects.

Suggested Workflow:

  • Dose-Response Setup: Prepare a broad range of Osmundalin concentrations (e.g., from 1 nM to 100 µM) using serial dilutions.
  • Pilot Assay: Treat your model system (e.g., cell culture, enzyme assay) with these concentrations.
  • Endpoint Measurement: Use a robust viability or activity readout, such as the CCK-8 assay for cell viability [1] or a fluorescence-based assay for enzymatic activity [2].
  • Data Analysis: Fit the dose-response data to calculate the half-maximal inhibitory/effective concentration (IC₅₀/EC₅₀).

Key Quantitative Parameters to Define

Parameter Description Ideal Outcome & Notes
IC₅₀ / EC₅₀ Concentration causing a half-maximal effect. Establishes a reference point for potency.
Therapeutic Window Range between minimal effective and toxic concentrations. Crucial for in vivo studies; aim for a wide window.
Hill Slope Steepness of the dose-response curve. Informs on cooperativity and binding kinetics.
Analytical Method Validation for Quantification

Accurately measuring the actual concentration of your compound in solution is critical. The table below compares common techniques, with High-Performance Liquid Chromatography (HPLC) often being the most suitable for precise quantification of small molecules.

Comparison of Quantitative Analytical Methods

Method Principle Best for this compound... Example Parameters from Literature
HPLC Separation based on compound affinity for stationary/mobile phases [3]. ...purity, stability, and precise quantification in solution. Linearity: 4-24 µg/mL [3]. LOD/LOQ: 1.04/3.16 µg/mL [3].
GC-MS Separation followed by mass-based detection [4]. ...if it is small, volatile, and thermally stable. Used for small molecules like metabolites, pesticides, VOCs [4].
Ultrasonic Analysis Measures sound velocity through a solution [5]. ...rapid, inline concentration checks in pure solutions. Used for acids like HCl, H₂SO₄ in process control [5].
Investigating Mechanism of Action & Signaling Pathways

Understanding how this compound works is key to rational optimization. A common approach is to investigate its effect on key cellular signaling pathways like NF-κB and MAPK, which are central to inflammation, cell survival, and proliferation [1] [6].

The diagram below outlines a general experimental workflow to probe these pathways. You can adapt the inhibitors and readouts based on your hypotheses about this compound.

Frequently Asked Questions (FAQs)

Q1: My dose-response curve for this compound is very shallow. What could be the cause? A shallow curve often suggests non-specific binding, poor solubility, or the compound acting on multiple targets with different affinities. Check the solubility of this compound in your buffer and consider using a co-solvent like DMSO (ensure the final concentration is non-toxic, typically <0.1%). A chromatography method like HPLC can help assess compound stability and purity in your assay buffer [3].

Q2: I suspect fluorescent interference is affecting my HTS readout. How can I confirm and fix this? This is a common issue in fluorescence-based assays [7] [2]. To confirm, run your assay with all components except the detection reagent. If you detect a high signal, it's interference. Solutions include:

  • Increase fluorophore concentration to outcompete the background signal [7].
  • Switch to a longer-wavelength dye (e.g., Cy dyes instead of fluorescein) to reduce interference from compound auto-fluorescence [7].
  • Use a different detection technology, such as luminescence.

Q3: My inhibitor experiment shows reduced cytokine production but no change in cell death. What does this mean? This result, as demonstrated in a similar model with H₂O₂ [1], indicates that the inflammatory response and cell injury/death are uncoupled. This compound might activate the NF-κB/MAPK pathways to induce inflammation (cytokine production), while cell death is caused by a separate mechanism, such as direct oxidative stress or other cytotoxic pathways.

Key Takeaways for Your Technical Center

  • Start Systematic: Define key parameters like IC₅₀ and therapeutic window through rigorous dose-response experiments.
  • Validate Your Tool: Use an analytical method like HPLC to confirm the concentration, stability, and purity of this compound in your solutions [3].
  • Probe the Mechanism: Adapt the provided experimental workflow to determine if this compound's effects are mediated through well-known pathways like NF-κB and MAPK [1] [6].

References

Known Bioactive Compounds & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Compounds from Osmunda ferns show bioactivity relevant to drug development. The table below summarizes a key compound and the research context for Osmundalin.

Compound / Extract Biological Activity Relevant Fern Species Research Context
(-)-epi-Osmundalactone Anti-adipogenic, Anti-inflammatory [1] Angiopteris helferiana [1] A lactone isolated from a fern related to Osmunda; serves as a structural and functional analog for research [1].
Osmunda sp. extracts Antioxidant, Potential anticancer [2] Osmunda regalis, Osmunda japonica [2] Royal fern (O. regalis) root extract has been investigated for its effects on cancer proliferation and invasion [2].

Experimental Methodology for Bioactive Compound Isolation

Although a direct protocol for this compound is unavailable, the following established methodology for isolating (-)-epi-Osmundalactone from fern rhizomes can be adapted [1]:

  • Plant Material Preparation: Dry the rhizomes of the fern and grind them into a coarse powder.
  • Extraction: Reflux the powdered material with methanol (MeOH) using a reflux condenser. Filter the mixture and concentrate the extract under reduced pressure using a rotary evaporator.
  • Liquid-Liquid Partitioning:
    • Suspend the concentrated methanol extract in water.
    • Partition the suspension successively with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity.
  • Isolation and Purification:
    • Subject the active fraction (e.g., the EtOAc fraction) to repeated column chromatography.
    • Techniques include normal-phase chromatography, reverse-phase chromatography, and gel filtration on Sephadex LH-20.
    • Final purification may require techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

For phytochemical profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is a key method. It helps in the tentative identification of multiple phytoconstituents in a crude extract, as demonstrated in studies on Angiopteris helferiana [3].

Proposed Workflow for Protocol Optimization

Based on the available information, you can approach this compound protocol optimization through the following logical pathway, which you can implement and refine in your lab:

Start Start: Objective Step1 Plant Material Selection & Preparation Start->Step1 Step2 Extraction Solvent & Method Screening Step1->Step2 Data1 LC-MS Profiling Step2->Data1 Step3 Fractionation & Bioassay Data3 In-vitro Bioactivity Assays Step3->Data3 Step4 Compound Isolation & Purification Step5 Structural Elucidation Step4->Step5 Step6 Protocol Optimization & Scale-up Step5->Step6 Data2 NMR Analysis Step5->Data2 End Optimized Protocol Step6->End Data1->Step3 Data3->Step4

Troubleshooting Common Scenarios

Here are some common issues you might encounter and potential solutions based on general laboratory practice and the search results:

  • Low yield of target compound:

    • Potential Cause: Inefficient extraction or degradation during processing.
    • Solution: Optimize solvent polarity (e.g., try methanol, ethyl acetate, or their mixtures). Consider using sonication-assisted extraction or accelerated solvent extraction (ASE) for higher efficiency and shorter processing times. Always work at controlled, lower temperatures when possible.
  • Poor separation during chromatography:

    • Potential Cause: The chosen stationary phase or mobile phase is not optimal for the chemical properties of this compound.
    • Solution: Use a combination of chromatographic techniques (normal-phase, reversed-phase). Fine-tune the mobile phase gradient based on TLC results. Employ LC-MS to quickly identify fractions containing your target compound by its molecular weight [3].
  • Inconsistent bioactivity in assays:

    • Potential Cause: Instability of the compound in the assay buffer or minor impurities affecting the results.
    • Solution: Ensure the compound is stored appropriately and dissolved in a suitable solvent like DMSO. Re-purify the compound and verify its purity by HPLC before activity testing.

References

Osmundalin experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

What We Know About Osmundalin

This compound is a natural compound found in various fern and fungal species. The table below summarizes its core characteristics based on current research.

Aspect Details
Chemical Nature Glucoside of (-)-osmundalactone (a lactone) [1] [2].
Natural Sources Ferns (e.g., Angiopteris species, Osmunda japonica) and mushrooms (e.g., Tapinella atrotomentosa) [1] [3] [2].
Isolated Aglycone (-)-Osmundalactone (also called (-)-epi-osmundalactone) [1] [2].
Reported Bioactivities Anti-adipogenic (inhibits fat cell formation), anti-inflammatory, antimicrobial, and antioxidant effects [1] [3] [2].

Experimental Context and Considerations

While direct protocols for this compound aren't available, insights from related research can guide your experimental planning.

  • Isolation and Handling: this compound has been isolated from plant rhizomes using methanol extraction, followed by sequential solvent partitioning and chromatographic purification [1]. The compound is sensitive to hydrolysis, which releases its active aglycone, (-)-osmundalactone [2].
  • Bioactivity Assessment: Research on (-)-osmundalactone shows it has been evaluated in standard biological models:
    • Anti-adipogenic Activity: Tested in the 3T3-L1 cell line (mouse pre-adipocytes), measuring inhibition of lipid production [1].
    • Anti-inflammatory Activity: Tested in the RAW 264.7 cell line (mouse macrophage), measuring inhibition of nitrite production [1].
    • Antimicrobial Activity: Evaluated against resistant bacterial strains like Acinetobacter baumannii and ESBL-producing E. coli using microdilution methods to determine Minimum Inhibitory Concentration [2].

To help visualize the general workflow for discovering bioactive compounds from natural sources, which is applicable to this compound, see the following diagram.

Start Start: Natural Source Material Extraction Extraction (e.g., with MeOH) Start->Extraction Fractionation Fractionation (Solvent Partition) Extraction->Fractionation Isolation Compound Isolation (Chromatography) Fractionation->Isolation Identification Structural ID (NMR, MS) Isolation->Identification Challenge Common Challenge: Compound Purity & Stability Isolation->Challenge Screening Bioactivity Screening Identification->Screening

FAQs Based on Available Data

What is the relationship between this compound and (-)-osmundalactone? this compound is the glucoside (sugar-bound) form of (-)-osmundalactone. The aglycone, (-)-osmundalactone, is the core bioactive structure and can be released from this compound through hydrolysis [2].

Which organisms produce this compound or (-)-osmundalactone? The compound has been isolated from both ferns (e.g., Angiopteris helferiana, Osmunda japonica) and fungi (e.g., the mushroom Tapinella atrotomentosa) [1] [3] [2].

What biological activities have been reported? Research indicates potential for:

  • Metabolic Health: Anti-adipogenic effects in cell models [1].
  • Inflammation Reduction: Anti-inflammatory activity in macrophage cells [1].
  • Infection Control: Antibacterial effects against drug-resistant bacteria [2].
  • Antioxidant Properties: Contributes to oxidative stress reduction [3].

References

fixing Osmundalin permeabilization issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q: I get weak or no signal for my intracellular target. What went wrong?

    • A: The most likely cause is insufficient permeabilization, leaving your target inaccessible to antibodies. For Osmundalin, which creates pores based on membrane cholesterol content, ensure you use a sufficient concentration and incubation time. Other causes can include over-fixation, which can mask epitopes, or using an antibody that is not compatible with your fixation method [1] [2].
  • Q: My background staining is very high. How can I reduce it?

    • A: High background often stems from non-specific antibody binding or insufficient washing. Optimize the concentration of your primary and secondary antibodies. Ensure your blocking step is thorough and of sufficient duration. If the issue persists, include a control without the primary antibody to check for non-specific binding of your secondary antibody [1].
  • Q: How do I choose between different permeabilization agents?

    • A: The choice depends on your target and application. The table below compares common agents. This compound (Digitonin) is ideal for delicate intracellular targets as it permeabilizes the plasma membrane while leaving organelle membranes largely intact. Stronger detergents like Triton X-100 are better for nuclear targets but can damage protein epitopes and compromise membrane integrity [3] [2].

Troubleshooting Guide & Protocols

The following table outlines common issues, their potential causes, and recommended solutions.

Problem Possible Cause Suggested Solution
Weak/No Staining [1] Incomplete permeabilization Optimize this compound concentration (e.g., 10-100 µg/mL) and incubation time (typically 10-30 mins at 4°C) [4] [3].
Over-fixation Reduce formaldehyde fixation time. For 4% PFA, 10-15 minutes at room temperature is often sufficient [1] [2].
Antibody incompatibility Verify antibody validation for IHC/ICC after fixation and permeabilization. Test alternative antibodies [1] [2].
High Background [1] Antibody concentration too high Titrate down primary and/or secondary antibody concentrations.
Insufficient blocking Extend blocking time; try different blocking agents (e.g., serum, BSA).
Inadequate washing Increase wash buffer volume, duration, and frequency between steps.
Loss of Cell Integrity Over-permeabilization Reduce concentration or incubation time of this compound [3].
Combined alcohol/Osmundalin damage Avoid combining harsh alcohol fixes with detergents; use PFA fixation first [2].
Poor RNA Quality Permeabilization method too harsh For single-cell multi-omics, use milder protocols (e.g., 0.2% Tween-20) to preserve RNA integrity [5].
Detailed Protocol: Standard Permeabilization with this compound (Digitonin)

This protocol follows best practices for immunofluorescence after formaldehyde fixation [3] [2].

  • Fixation: Fix cells with 4% formaldehyde in PBS for 10-15 minutes at room temperature.
  • Washing: Wash cells 2-3 times with cold 1x PBS.
  • Permeabilization: Prepare a fresh permeabilization solution containing 10-50 µg/mL Digitonin in PBS. Incubate with the cells for 10-30 minutes on ice.
  • Washing: Wash cells 2 times with a wash buffer (e.g., PBS with 1% BSA).
  • Staining: Proceed with your standard immunostaining protocol (blocking, primary antibody, secondary antibody).

> Note: Digitonin is soluble in DMSO. Prepare a stock solution (e.g., 10 mg/mL) and store at -20°C [4].

Experimental Method Comparison

Selecting the right method is critical for your data quality. The table below compares permeabilization approaches, particularly for advanced applications like single-cell multi-omics.

Method Mechanism Best For Advantages Disadvantages
This compound (Digitonin) Binds cholesterol, creating pores in plasma membrane [3]. Delicate intracellular targets (cytosolic proteins), organelle-specific staining [3] [2]. Selective; preserves organelle integrity; good for functional assays [3]. Variable efficiency; cholesterol-dependent; requires optimization [3].
Triton X-100 / Tween-20 Dissolves lipids, non-selectively disrupting all membranes [3] [2]. Robust targets, nuclear antigens, general use [2]. Strong and reliable permeabilization [2]. Can destroy epitopes and membrane structures; harsher [3] [2].
Methanol / Acetone Dehydrates and precipitates proteins; disrupts membranes [3] [2]. Cytoskeletal and structural proteins [2]. Simultaneously fixes and permeabilizes [3] [2]. Can denature sensitive epitopes; not suitable for soluble proteins [2].

Research shows that for single-cell multi-omics, a mild permeabilization method using 0.2% Tween-20 resulted in lower transcriptomic loss compared to commercial fixation/permeabilization kits, allowing for a more precise proteomic and transcriptomic fingerprint [5].

Workflow Visualization

The following diagram illustrates the logical decision process for troubleshooting and optimizing your permeabilization protocol.

This workflow provides a structured approach to diagnosing and resolving the most common permeabilization problems.

References

Osmundalin storage and stability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the recommended storage temperature for Osmundalin? While the specific stability profile for this compound would need to be established experimentally, standard storage temperatures for pharmaceuticals are defined by pharmacopoeias. A common guideline is to store at ambient temperature, between +15 °C and +25 °C [1]. For longer-term storage, particularly for sensitive formulations, a refrigerator at +2 °C to +8 °C is often recommended.

  • Can opened vials of this compound be used beyond 24 hours? Many monoclonal antibodies and protein-based therapeutics supplied in single-use vials are recommended for disposal 24 hours after opening. However, recent research on other biologics, like Durvalumab, has shown that physicochemical and microbiological stability can be maintained for at least 14 days when vials are aseptically handled and stored at 4°C or room temperature [2]. You should conduct a similar stability study for this compound to determine its specific beyond-use date.

  • What are the main degradation pathways for a drug like this compound? Pharmaceuticals can degrade through various physical and chemical routes. The main pathways to investigate include [3] [4]:

    • Chemical Instability: Hydrolysis, oxidation, deamidation, and fragmentation.
    • Physical Instability: Aggregation, precipitation, and denaturation.
    • Microbiological Instability: Microbial growth in non-preserved formulations.

Troubleshooting Guides

Problem: Visible Particles or Cloudiness in Solution

This indicates physical instability, such as protein aggregation or precipitation.

Investigation and Resolution Protocol:

A Observed Cloudiness/ Particles B Perform Visual Inspection and Sub-visible Particle Analysis A->B C Analyze for Aggregation (DLS, SEC-HPLC) B->C D Check Formulation Components & History C->D E Potential Root Causes D->E F • Agitation stress • Surface adsorption • Incompatible excipients • Multiple freeze-thaw cycles G Mitigation Strategies H • Add stabilizers (e.g., sugars) • Use surfactants (e.g., Polysorbate 80) • Optimize storage conditions • Avoid mechanical stress

Methodology:

  • Visual Inspection: Examine the solution against a light and dark background for visible particles [1].
  • Sub-visible Particle Analysis: Use techniques like Micro-flow Imaging (MFI) to count and characterize particles [4].
  • Aggregation Analysis: Utilize Dynamic Light Scattering (DLS) to measure hydrodynamic radius and Size-Exclusion Chromatography (SEC-HPLC) to quantify soluble aggregates [2].
  • Stabilizing Excipients: Based on formulation studies for other proteins, excipients like sucrose (as a stabilizer) and Polysorbate 80 (at 0.1% to mitigate aggregation) have proven effective [4].
Problem: Loss of Potency Over Time

This suggests chemical degradation or instability.

Investigation and Resolution Protocol:

A Loss of Potency Detected B Assess Key Stability Attributes A->B C Charge Variants (IEX-HPLC) B->C D Primary Structure (Peptide Mapping) B->D E Potency Assay (e.g., Cell-based) B->E F Identify Degradation Pathway C->F D->F E->F G Implement Solution F->G H • Adjust formulation pH • Add antioxidants (e.g., Methionine) • Use buffering agents • Control storage temperature G->H

Methodology:

  • Charge-Based Variants: Use Ion Exchange HPLC (IEX-HPLC) to monitor for changes like deamidation that alter the protein's charge profile [2].
  • Primary Structure & Modifications: Employ Peptide Mapping HPLC to confirm the amino acid sequence and identify specific chemical modifications, such as oxidation [2].
  • Forced Degradation Studies: Subject this compound to various stress conditions (e.g., elevated temperature, oxidative stress) to identify likely degradation pathways and develop stability-indicating methods [3].

Experimental Protocols for Stability Studies

You can use these standard protocols to generate your own stability data for this compound.

Protocol 1: Real-Time and Accelerated Stability Storage

This is the cornerstone of stability assessment.

Objective: To determine the shelf-life of this compound under recommended storage and accelerated conditions. Materials: this compound drug substance or product, controlled temperature chambers, humidity-controlled ovens (if needed). Procedure:

  • Sample Preparation: Place this compound in its final packaging configuration.
  • Storage Conditions: Store samples under the following conditions, removing them at predetermined time points for analysis [3] [5].
  • Analysis: At each time point, analyze samples for key attributes (e.g., concentration, related substances, pH, biological activity).

The table below outlines standard storage conditions for stability testing:

Study Type Temperature Relative Humidity Minimum Duration Key Purpose
Long-Term 25°C ± 2°C 60% ± 5% 12 months Establish shelf life and expiry [3]
Accelerated 40°C ± 2°C 75% ± 5% 6 months Predict stability and identify degradation pathways in a shorter time [3]
Low-Temperature 0°C ± 2°C N/A 7 days Assess stability for liquid formulations during shipping or cold storage [5]
Protocol 2: Degradation Kinetics Analysis

This protocol helps you predict the shelf-life of this compound.

Objective: To determine the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀) of this compound under specific stress conditions. Materials: this compound solution, water bath or stability chamber, HPLC system with UV/VIS detector. Procedure:

  • Stress Condition: Expose this compound to a specific stress condition like elevated temperature (e.g., 50°C, 60°C, 70°C).
  • Sampling: Withdraw samples at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
  • Analysis: Quantify the remaining concentration of the intact drug using a validated HPLC method [6] [3].
  • Data Analysis: Plot the drug concentration versus time to determine the order of reaction. The most common for pharmaceuticals is the first-order reaction.

The formulas for a first-order reaction are [3]:

  • Rate Equation: ( C = C_0 \cdot e^{-kt} ) (Where ( C ) is concentration at time ( t ), ( C_0 ) is initial concentration, ( k ) is the rate constant)
  • Half-life (t₁/₂): ( t_{1/2} = \frac{0.693}{k} )
  • Shelf-life (t₉₀): ( t_{90} = \frac{0.105}{k} )

Key Considerations for Your Research

  • Stability-Indicating Methods: All analytical methods used must be "stability-indicating," meaning they can accurately measure the active ingredient without interference from degradation products or excipients [3].
  • Excipient Screening: A systematic screening of excipients can greatly enhance stability. Promising candidates for biologics often include sucrose or trehalose (against aggregation) and amino acids like methionine (against oxidation) [4].

I hope this framework provides a solid scientific foundation for your technical support center. The protocols and troubleshooting guides are based on general pharmaceutical principles and can be adapted once specific data for this compound becomes available.

References

Understanding the Compound and Data Landscape

Author: Smolecule Technical Support Team. Date: February 2026

Your focus on "osmundalin" points to a specific glucoside of osmundalactone [1]. However, a 2024 study indicates that research on this particular compound is still sparse, and it is more practical to consider it within a family of related lactone compounds [1].

The most relevant and reproducible data currently available involves two key compounds:

  • (-)-epi-Osmundalactone: A lactone isolated from Angiopteris helferiana [2].
  • Angiopteroside: The glucoside of (-)-epi-osmundalactone, isolated from the same plant [2].

The quantitative bioactivity data for these related compounds is summarized in the table below.

Compound Biological Activity Tested Concentration Inhibition/Effect Cell Line/Model
(-)-epi-Osmundalactone Anti-adipogenic (Lipid production) 2.5 µg/mL 35% inhibition 3T3-L1 pre-adipocytes [2]
Angiopteroside Anti-adipogenic (Lipid production) 20 µg/mL 25% inhibition 3T3-L1 pre-adipocytes [2]
(-)-epi-Osmundalactone Anti-inflammatory (Nitrite production) 5 µg/mL ~82% inhibition RAW 264.7 macrophages [2]
Lactones from *O. regalis* Cytotoxicity Information not specified in results Significant cytotoxic activity AML MOLM-13, H9c2, NRK cell lines [1]

Experimental Protocols for Key Activities

Here are detailed methodologies for the anti-adipogenic and anti-inflammatory assays, which are central to the reported findings.

Anti-Adipogenic Activity Assay (3T3-L1 Cell Model)

This protocol is adapted from studies on (-)-epi-Osmundalactone and Angiopteroside [2].

  • Cell Line: 3T3-L1 pre-adipocytes.
  • Differentiation Induction: Grow cells to confluence (2 days post-confluence). Induce differentiation using a "MDI" hormone cocktail:
    • M: Methylisobutylxanthine (IBMX, 0.5 mM)
    • D: Dexamethasone (1 µM)
    • I: Insulin (10 µg/mL)
  • Compound Treatment: Add the test compound (e.g., (-)-epi-Osmundalactone) simultaneously with the differentiation inducers.
  • Maintenance: After 2-3 days, replace the medium with a maintenance medium containing only insulin (10 µg/mL). Refresh this medium every 2 days.
  • Endpoint Staining and Quantification (Day 8-10):
    • Fixation: Wash cells with PBS and fix with 10% Formalins for 1 hour.
    • Staining: Stain lipid droplets with Oil Red O solution (0.5% in isopropanol) for at least 1 hour.
    • Elution and Measurement: Elute the stained Oil Red O with 100% isopropanol and measure the absorbance at 520 nm. Normalize the absorbance to the total protein content or cell count in each well.
Anti-Inflammatory Activity Assay (RAW 264.7 Cell Model)

This protocol is based on the nitrite production inhibition assay [2].

  • Cell Line: RAW 264.7 macrophage cells.
  • Inflammation Induction: Pre-treat cells with the test compound for a suitable period (e.g., 1-2 hours). Then, co-stimulate with Lipopolysaccharides (LPS, e.g., 100 ng/mL - 1 µg/mL) for 18-24 hours to induce inflammation.
  • Nitrite Quantification (Griess Assay):
    • Sample Collection: Collect the cell culture supernatant after the stimulation period.
    • Reaction: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphylethylenediamine dihydrochloride).
    • Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
    • Calculation: Determine the nitrite concentration by comparing against a standard curve prepared with sodium nitrite.

Troubleshooting Common Data Reproducibility Issues

Issue Potential Causes Solutions & Verification Steps

| Low Bioactivity | 1. Incorrect plant species or plant part. 2. Low compound purity. 3. Degradation of the labile lactone ring. | 1. Verify botany: Use A. helferiana rhizomes for the cited compounds [2]. 2. Characterize thoroughly: Use 1D/2D NMR and HRMS for structural confirmation and purity assessment [1]. 3. Optimize storage: Store compounds at -20°C or below, under inert atmosphere, and in anhydrous solvents. | | Inconsistent Isolation Yield | 1. Seasonal variation in plant metabolite content. 2. Inefficient extraction protocol. | 1. Standardize plant material: Source from the same location and harvest in the same season. 2. Follow cited methods: Use successive solvent partitioning (Hexane → DCM → EtOAc → n-BuOH) of methanolic extract, followed by chromatographic purification (Sephadex LH-20) [2] [1]. | | Failed Compound Isolation | Complex metabolite mixture obscuring the target compound. | Employ advanced separation: Combine multiple techniques like XAD-7 adsorption chromatography, Sephadex LH-20 gel filtration, and preparative HPLC [1]. | | Cytotoxicity Results Not Reproducible | Variations in cell culture conditions, passage number, or assay endpoint. | Standardize bioassays: Use low-passage cells, strict serum batch control, and include a reference cytotoxic compound in each experiment. For lactones, use multiple viability assays (MTT, Resazurin, etc.) [1]. |

Visualizing the Experimental Workflow

The following diagram outlines the core process for isolating and testing these compounds, which can help in identifying where issues may arise in your own workflow.

cluster_iso Key Isolation Steps for (-)-epi-Osmundalactone Start Start: Plant Material (A. helferiana Rhizome) P1 Extraction with MeOH (Reflux) Start->P1 P2 Liquid-Liquid Partitioning (Hexane → DCM → EtOAc → n-BuOH) P1->P2 P3 Isolation from Fraction P2->P3 A Ethyl Acetate (EtOAc) Fraction P2->A P4 Structural Elucidation (NMR, HRMS, CD) P3->P4 P5 Bioactivity Testing (Anti-adipogenic / Anti-inflammatory) P4->P5 P6 Data Analysis & Validation P5->P6 End Reproducible Data P6->End B Column Chromatography (Reverse Phase, Normal Phase, Sephadex LH-20) A->B B->P4

Key Takeaways for Your Research

The most reliable path forward is to use (-)-epi-Osmundalactone and angiopteroside as model compounds for method development, given their clearer isolation and activity data [2]. When working with Osmunda regalis, be prepared for a more complex metabolite profile and employ the rigorous isolation and characterization techniques highlighted in the 2024 study [1]. Meticulous documentation of your plant material and analytical procedures is the cornerstone of achieving reproducible results.

References

Known Bioactivity of (-)-epi-Osmundalactone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for (-)-epi-Osmundalactone isolated from Angiopteris helferiana [1].

Bioactivity Assay Experimental Model Result Concentration/Dose
Anti-adipogenic (inhibition of lipid production) 3T3-L1 pre-adipocyte cell line 35% inhibition 2.5 µg/mL [1]
Anti-inflammatory (inhibition of nitrite production) RAW 264.7 macrophage cell line 82% inhibition 5 µg/mL [1]

Experimental Protocol Summary

The data in the table above was generated using the following standard in vitro (cell-based) methodologies [1]:

  • Isolation and Identification: (-)-epi-Osmundalactone was isolated from the methanol extract of Angiopteris helferiana rhizomes through a multi-step process involving solvent partitioning (using ethyl acetate) and repeated column chromatography. The compound's structure was determined using Nuclear Magnetic Resonance (NMR) spectroscopy [1].
  • Anti-adipogenic Activity Assay:
    • Model: 3T3-L1 mouse fibroblast cell line, which is widely used to study adipocyte (fat cell) differentiation.
    • Method: Cells were treated with the compound during the differentiation process. The resulting lipid accumulation, a key marker of adipogenesis, was then measured and compared to untreated control cells [1].
  • Anti-inflammatory Activity Assay:
    • Model: RAW 264.7 mouse macrophage cell line, commonly used to model inflammation.
    • Method: Macrophages were stimulated to induce an inflammatory state. The anti-inflammatory activity was assessed by measuring the compound's effect on the production of nitrite, a stable breakdown product of nitric oxide, which is a major inflammatory signaling molecule [1].

Research Context and Comparative Analysis

While direct comparisons are unavailable, understanding the research context can guide your evaluation.

  • Mechanism of Action: The specific signaling pathways through which (-)-epi-Osmundalactone exerts its effects remain uncharacterized. Discovering this is a common next step in research. Computational methods like the SPEED algorithm can help by identifying upstream signaling pathways responsible for an observed gene expression pattern, providing testable hypotheses for a compound's mechanism [2].
  • Pathway Analysis Tools: For a broader systems biology approach, resources like the Signaling Pathways Project (SPP) are valuable. This knowledgebase allows researchers to mine integrated public datasets to predict regulatory relationships between a pathway node (e.g., a receptor or enzyme) and its downstream genomic targets, which could be applied to data generated from compound treatments [3].
  • Indirect Comparisons: The anti-adipogenic and anti-inflammatory activities of plant extracts are often attributed to various flavonoids [4]. However, (-)-epi-Osmundalactone is a lactone, a different class of phytochemical. This suggests a potentially distinct mechanism compared to many well-studied plant-derived compounds, making direct comparisons to flavonoids less informative.

Visualizing the Experimental Workflow

The diagram below outlines the key experimental steps for obtaining and testing (-)-epi-Osmundalactone, as described in the research.

Start Start: Plant Material A Extraction with MeOH Start->A B Solvent Partitioning A->B C Isolation (Column Chromatography) B->C D Compound Identification (NMR) C->D E In-vitro Bioactivity Testing D->E F1 Anti-adipogenic Assay (3T3-L1 cells) E->F1 F2 Anti-inflammatory Assay (RAW 264.7 cells) E->F2 G Data Analysis F1->G F2->G

A Guide for Further Investigation

To build a more complete comparison guide, I suggest the following steps:

  • Explore Broader Literature: Search for "-)-epi-Osmundalactone" and its synonyms, as well as the broader class of "5,6-dihydro-5-hydroxy-6-methyl-2H-pyran-2-one" compounds, to find studies on its mechanism or other activities.
  • Investigate Related Compounds: Look for data on structurally similar lactones, which might serve as the closest available points of comparison in the absence of direct studies.
  • Generate New Data: If feasible, conduct your own experiments to directly compare (-)-epi-Osmundalactone with standard compounds used for anti-adipogenic (e.g., metformin) or anti-inflammatory (e.g., dexamethasone) effects.

References

Analysis of a Related Bioactive Compound

Author: Smolecule Technical Support Team. Date: February 2026

A 2020 study isolated and characterized (-)-epi-Osmundalactone from the fern Angiopteris helferiana and evaluated its bioactivities relevant to obesity and related diseases [1]. The table below summarizes the key quantitative data from this study.

Compound Name Biological Activity Test System Concentration Effect
(-)-epi-Osmundalactone Anti-adipogenic (inhibits fat accumulation) 3T3-L1 cells (pre-adipocyte mouse cell line) 2.5 µg/mL 35% inhibition of lipid production [1]
Angiopteroside Anti-adipogenic (inhibits fat accumulation) 3T3-L1 cells (pre-adipocyte mouse cell line) 20 µg/mL 25% inhibition of lipid production [1]
(-)-epi-Osmundalactone Anti-inflammatory (inhibits nitrite production) RAW 264.7 cells (mouse macrophage cell line) 5 µg/mL ~82% inhibition of nitrite production [1]

Experimental Protocols for Key Assays

The study provides methodologies for the key experiments cited, which can be adapted as a template for specificity testing protocols.

Compound Isolation and Identification [1]
  • Plant Material: Dried rhizomes of Angiopteris helferiana.
  • Extraction: Rhizomes were extracted with methanol using a reflux condenser. The methanol extract was then suspended in water and sequentially partitioned with solvents of increasing polarity (hexane, dichloromethane, ethyl acetate, and n-butanol) to obtain different fractions.
  • Isolation: The ethyl acetate fraction was subjected to repeated purification techniques, including reverse-phase column chromatography, normal-phase chromatography, and Sephadex LH-20 column chromatography, to isolate (-)-epi-Osmundalactone.
  • Characterization: The structure of the isolated compound was established using NMR spectroscopic data (¹H-NMR and ¹³C-NMR) and comparison with published literature.
Anti-Adipogenic Activity Assay [1]
  • Cell Line: 3T3-L1 mouse pre-adipocyte cells.
  • Differentiation & Treatment: Cells were induced to differentiate into adipocytes (fat-storing cells). The test compounds were administered during this process.
  • Analysis: After differentiation, lipid production within the cells was quantified to determine the percentage inhibition caused by the compounds compared to untreated control cells. This measures the compound's ability to prevent fat accumulation.
Anti-Inflammatory Activity Assay [1]
  • Cell Line: RAW 264.7 mouse macrophage cells.
  • Inflammation Stimulation: Cells were stimulated to induce an inflammatory response.
  • Analysis: The anti-inflammatory activity was assessed by measuring the inhibition of nitrite production in the culture medium, as nitrite is a stable breakdown product of nitric oxide, a key inflammatory mediator.

Visualizing the Signaling Pathway & Workflow

Based on the study's context, the anti-adipogenic and anti-inflammatory effects of (-)-epi-Osmundalactone are part of a complex biological system. The following diagrams map the logical relationship of obesity-induced inflammation and the experimental workflow for compound testing.

O Obesity FA Excess Free Fatty Acids & Lipid Accumulation O->FA AM Adipogenic Macrophage Activation FA->AM IC Inflammatory Cytokines (TNF-α, IL-6) AM->IC IR Insulin Resistance IC->IR SL Systemic Low-Grade Inflammation IC->SL CD Chronic Diseases (e.g., Diabetes, CVD) IR->CD SL->CD

Start Start: Plant Material (A. helferiana Rhizomes) Step1 1. Extraction & Fractionation (Methanol reflux, solvent partitioning) Start->Step1 Step2 2. Compound Isolation (Column Chromatography) Step1->Step2 Step3 3. Structural Elucidation (NMR Spectroscopy) Step2->Step3 Step4 4. In-Vitro Bioactivity Testing (Cell-based assays) Step3->Step4 Step5 5. Data Analysis & Quantification (UPLC, statistical analysis) Step4->Step5

A Guide to Finding Specificity Data

Since direct information on "Osmundalin" is unavailable, here are practical steps to find the data you need:

  • Refine Your Search Terms: Confirm the precise chemical name or research context for "this compound." Scientific names are often very specific (e.g., (-)-epi-Osmundalactone). Using the correct nomenclature is crucial.
  • Explore Scientific Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, or SciFinder. Use keywords such as "this compound specificity," "mechanism of action," "kinase assay" (or other relevant target), and "dose-response."
  • Analyze Comparative Studies: Look for articles that directly compare multiple compounds or drugs for treating a specific condition. Their methodology and results sections will contain the experimental data and protocols for performance comparison.

References

Understanding the Context: Osmundalin and Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Osmundalin is a natural product identified as the glucoside of osmundalactone [1]. The available research primarily highlights the biological activity of its aglycone (osmundalactone) and structurally similar lactones, rather than this compound itself. The table below summarizes key compounds that can serve as references for expected activity profiles:

Compound Name Source Organism Reported Biological Activities Experimental Context (Cell Lines/Models)
Osmundalactone (and analogs) [1] [2] Osmunda regalis L., Angiopteris species Significant cytotoxic activity [1]; Anti-adipogenic; Anti-inflammatory [2] Cytotoxicity: AML MOLM-13, H9c2, NRK cell lines [1]. Anti-adipogenic: 3T3-L1 cells [2]. Anti-inflammatory: RAW 264.7 cells [2].
Unspecified Lactones [1] Osmunda regalis L. (aerial parts) Significant cytotoxic activity [1] AML MOLM-13, H9c2, NRK cell lines [1].
(-)-epi-Osmundalactone [2] Angiopteris helferiana C.Presl Anti-adipogenic; Anti-inflammatory [2] Anti-adipogenic: 3T3-L1 cells (35% inhibition at 2.5 µg/mL) [2]. Anti-inflammatory: RAW 264.7 cells (82% nitrite inhibition at 5 µg/mL) [2].
OSW-1 [3] Ornithogalum saundersiae Anticancer; induces apoptosis and cell cycle arrest [3] Glioma T98G and LN18 cell lines; nude mouse xenograft model [3].

Experimental Design and Workflow

The general workflow for evaluating a natural compound like this compound involves isolation, purity confirmation, and a series of in vitro and in vivo biological assays.

G cluster_invitro In Vitro Assays start Start: Plant Material Extraction iso Compound Isolation & Purification (Column Chromatography, HPLC) start->iso id Structural Identification (NMR, HRMS, CD Spectroscopy) iso->id invitro In Vitro Bioactivity Screening id->invitro mech Mechanism of Action Studies invitro->mech cytotox Cytotoxicity Assay (CCK-8, MTT) apoptosis Apoptosis & Cell Cycle (Flow Cytometry) antiinflam Anti-inflammatory Assay (Nitrite Production) antiadipo Anti-adipogenic Assay (Lipid Accumulation) invivo In Vivo Validation mech->invivo dashed dashed        node [fillcolor=        node [fillcolor= cytotox->mech e.g., Active antiinflam->mech e.g., Active

Diagram 1: A generalized experimental workflow for the isolation and bioactivity evaluation of natural products like this compound.

For cytotoxicity assays, a common and reliable method is the Cell Counting Kit-8 (CCK-8) assay [3]. Here is a typical protocol:

  • Cell Seeding: Plate cells (e.g., glioma T98G, LN18, or AML MOLM-13) in a 96-well plate and pre-culture.
  • Compound Treatment: Expose cells to a range of concentrations of this compound, your test compound, and a positive control.
  • Incubation and Detection: Add the CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm to determine cell viability [3].

Identifying Mechanisms and Pathways

To investigate the mechanism of action, network pharmacology can predict potential targets, which are then validated experimentally.

G comp Compound (e.g., OSW-1, this compound) network Network Pharmacology (Prediction of Key Targets/Pathways) comp->network pi3k PI3K/AKT Signaling Pathway network->pi3k Top Prediction cycle Cell Cycle Arrest (G2/M Phase) network->cycle Predicted apop Apoptosis Induction network->apop Predicted pi3k->cycle pi3k->apop val Experimental Validation (Western Blot, Flow Cytometry) cycle->val apop->val

Diagram 2: A logic flow for identifying the mechanism of action of a compound, from target prediction to experimental validation.

The PI3K/AKT signaling pathway is a common and crucial target for many anticancer natural compounds [3]. You can validate its involvement using Western blotting:

  • Treat cells with the compound and extract proteins.
  • Separate proteins via gel electrophoresis and transfer to a membrane.
  • Probe the membrane with specific antibodies against p-PI3K, p-AKT1, and their total proteins. A decrease in the phosphorylation levels indicates pathway inhibition [3].
  • Use a PI3K activator (e.g., 740Y-P) in a rescue experiment to confirm the specific involvement of this pathway [3].

Key Considerations for Your Experimental Setup

  • Positive Control Selection: For cytotoxicity studies on this compound, you could use pure osmundalactone (if available) or a known cytotoxic lactone from Osmunda regalis as a direct comparison [1]. For general anticancer activity, OSW-1 is an excellent positive control due to its well-documented potency [3].
  • Justifying the Model: The choice of cell line should be driven by the reported activity of related compounds. The AML MOLM-13 cell line is particularly relevant for follow-up studies on Osmunda regalis extracts [1].
  • Safety and Specificity: The existing data suggests that some natural lactones can exhibit significant cytotoxicity against cancer cells while potentially affecting normal cell lines (like H9c2 and NRK) to a different degree [1]. Your experimental design should include a panel of cell lines to assess the therapeutic window.

References

The Critical Role of Negative Controls

Author: Smolecule Technical Support Team. Date: February 2026

Negative controls are fundamental to rigorous scientific experimentation. They are samples or groups that are not subjected to the experimental treatment but are otherwise handled identically to the test groups.

  • Purpose: They establish a baseline and demonstrate that any observed effects in the experiment are due to the specific intervention, and not from other factors such as non-specific binding, environmental conditions, or procedural artifacts [1] [2].
  • Consequence of Omission: Experiments conducted without proper controls are generally considered worthless, as they lack scientific rigor and can lead to misleading conclusions [3].

Methodologies for Negative Control Validation

While the exact protocol for Osmundalin is unavailable, established experimental frameworks from the search results illustrate how negative controls are validated in practice. The table below summarizes common types of negative controls and their applications.

Control Type Experimental Context Methodology & Purpose Key Outcome Measure
Negative Control Outcome (NCO) Observational Clinical Studies [4] Uses outcomes not believed to be caused by the treatment to detect unmeasured confounding. Evidence of an association between treatment and NCO indicates residual bias. [4]
Control for Primary Antibody Specificity Immunocytochemistry (e.g., Western Blot) [1] [2] Test antibody on knockout (or knockdown) samples and wild-type samples. Signal present in wild-type samples and absent in knockout samples confirms specificity. [1]
Control for Non-Specific Binding Antibody-based Staining [1] Replace primary antibody with pre-immune serum or an isotype-matched control antibody. Absence of signal confirms binding is specific to the antigen-binding site, not other regions. [1]
Secondary Antibody Control Indirect Staining (e.g., Microscopy) [1] Omit the primary antibody but incubate the sample with the secondary antibody as usual. Absence of signal confirms the secondary antibody does not bind non-specifically to the sample. [1]
Solvent / Vehicle Control Drug Treatment Studies [5] Treat cells or organisms with the compound's solvent (e.g., DMSO) but not the active compound itself. Confirms that any biological effects are due to the drug and not the solvent it was dissolved in. [5]

The following diagram illustrates the logical workflow for establishing and interpreting key negative controls in a drug discovery context, integrating several of the concepts from the table above.

Start Experimental Design NC1 Establish Negative Control (e.g., Vehicle/Solvent, Isotype Control) Start->NC1 NC2 Establish Specificity Control (e.g., Knockout Cell Line) Start->NC2 Compare Run Experiment & Compare Results NC1->Compare NC2->Compare Interpretation Interpret Results Compare->Interpretation Result1 Negative Control: No Effect Experimental Group: Effect Interpretation->Result1 Result2 Negative Control: Effect or No Difference from Specificity Control Interpretation->Result2 Conclusion1 Effect is likely specific to the experimental intervention. Result1->Conclusion1 Conclusion2 Effect is non-specific. Investigate assay conditions, antibody specificity, or confounding. Result2->Conclusion2

How to Proceed with Your Research on this compound

Since direct information is unavailable, here are suggested paths to build the necessary data for your comparison guide:

  • Consult Specialized Literature: Conduct a deep search in scientific databases (e.g., PubMed, SciFinder) using specific queries related to this compound's source, chemical class (e.g., lactone [6]), or biological target.
  • Review Related Compounds: Examine the validation methodologies used for structurally or functionally similar compounds. For instance, research on other plant-derived lactones or natural products with anticancer activity often includes detailed control experiments [6].
  • Establish Original Protocols: If this compound is a novel compound, you will likely need to design and perform original validation experiments. The methodologies summarized above provide a robust framework for this work, particularly the antibody and drug treatment controls.

References

Recent Phytochemical Findings from Osmunda regalis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Category Specific Compounds Identified Key Biological Activities / Notes Research Status
Previously Undescribed Compounds Kaempferol & Quercetin triglycosides, various new lactones [1] Isolated and characterized; structures determined via NMR and HRMS [1] New Discovery: First time identified in this species [1]
Known Compounds (First time in O. regalis) Chalconaringenin 2'-O-β-glucopyranoside, Apigenin glycoside, Blumenol C glucoside, and others [1] Isolated and characterized [1] New Context: First report of these known compounds in this fern [1]
Cytotoxic Agents Two isolated lactones (specific names not fully detailed) Exhibited significant cytotoxic activity against AML MOLM-13, H9c2, and NRK cell lines [1] Confirmed Bioactivity: Promising for anticancer drug research [1]

Detailed Experimental Protocols

The following methodology details how researchers isolated and confirmed the structures of these compounds, providing a reproducible experimental workflow [1]:

Osmunda Regalis Compound Isolation Workflow cluster_1 Extraction & Initial Fractionation cluster_2 Compound Separation cluster_3 Structure Elucidation Start Start: Plant Material (Osmunda regalis leaves) A1 Methanol Extraction Start->A1 A2 Concentrate under Reduced Pressure A1->A2 A3 Liquid-Liquid Extraction (Petroleum Ether, Ethyl Acetate) A2->A3 B1 Gradient XAD-7 Adsorption Chromatography A3->B1 B2 Sephadex LH-20 Gel Filtration B1->B2 B3 Preparative HPLC B2->B3 C1 1D & 2D NMR Experiments B3->C1 C2 Circular Dichroism Spectroscopy C1->C2 C3 HRMS Analysis C2->C3 End End: Characterized Natural Products C3->End

Bioactivity Testing Methodology

The cytotoxic activity of the isolated compounds was confirmed through the following bioassay, which is standard for identifying potential anticancer agents [1]:

Cytotoxicity Screening Protocol cluster_cell Cell Line Models Start Start: Isolated Compounds CL1 AML MOLM-13 (Acute Monocytic Leukemia) Start->CL1 CL2 H9c2 (Rat Cardiomyoblast) Start->CL2 CL3 NRK (Kidney Epithelial Cell) Start->CL3 Treatment Treat Cells with Isolated Compounds CL1->Treatment CL2->Treatment CL3->Treatment Assay Conduct Cytotoxicity Assay (Cell Viability Measurement) Treatment->Assay Result Result: Significant Cytotoxicity in Two Lactone Compounds Assay->Result

Related Compound: Osmundalactone in Other Ferns

While your focus is on Osmunda regalis, other ferns in the same class contain structurally similar lactones with confirmed bioactivity, which may be of comparative interest:

  • Source Fern: Angiopteris helferiana C.Presl [2] [3]
  • Key Compound: (-)-epi-Osmundalactone [2] [3]
  • Documented Bioactivities:
    • Anti-adipogenic: Inhibited lipid production in 3T3-L1 cells (35% inhibition at 2.5 µg/mL) [2] [3].
    • Anti-inflammatory: Inhibited nitrite production in RAW 264.7 cells (82% inhibition at 5 µg/mL) [2] [3].

References

×

Physical Description

Solid

XLogP3

-1.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

290.10016753 g/mol

Monoisotopic Mass

290.10016753 g/mol

Heavy Atom Count

20

Melting Point

172.5 - 173.5 °C

Dates

Last modified: 08-09-2024

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